molecular formula C16H22N2O B14732421 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone CAS No. 5378-68-7

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Cat. No.: B14732421
CAS No.: 5378-68-7
M. Wt: 258.36 g/mol
InChI Key: WVIDHXRYTCCXBY-UHFFFAOYSA-N
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Description

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound of interest in medicinal chemistry and neuroscience research. Compounds based on the pyrrolidinone scaffold are frequently investigated for their potential interactions with central nervous system (CNS) targets. Related pyrrolidinone derivatives have been studied as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL raises 2-AG levels, producing potential analgesic and anti-neuroinflammatory effects, making such compounds valuable tools for studying pain and CNS disorders . Furthermore, structural analogs have demonstrated research utility in oncology models, where MAGL inhibition has been shown to disrupt cancer cell proliferation and tumor growth . The presence of both pyrrolidinone and piperidine rings in its structure is a common feature in pharmacologically active molecules, as these moieties can enhance binding affinity and pharmacokinetic properties. Research into related cathinone derivatives, which share a pyrrolidinone structure, has revealed their role as potent dopamine reuptake inhibitors, providing insights into stimulant mechanisms and structure-activity relationships (SAR) . Researchers value this compound as a building block or reference standard for synthesizing and evaluating novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5378-68-7

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C16H22N2O/c1-13-5-7-14(8-6-13)18-12-9-15(16(18)19)17-10-3-2-4-11-17/h5-8,15H,2-4,9-12H2,1H3

InChI Key

WVIDHXRYTCCXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCCC3

Origin of Product

United States
Foundational & Exploratory

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical monograph on 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmacological Context

Executive Summary

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS 5378-68-7 ) is a specialized heterocyclic compound featuring a


-lactam (pyrrolidin-2-one) core. Structurally, it is characterized by a p-tolyl substituent at the lactam nitrogen (N1) and a piperidine ring attached to the 

-carbon (C3).

This molecule represents a significant scaffold in medicinal chemistry, sharing pharmacophore features with centrally acting muscle relaxants like Tolperisone and Eperisone , yet distinct in its cyclic amide structure. It is primarily investigated as a pharmaceutical intermediate and a probe for studying structure-activity relationships (SAR) in anticonvulsant and antispasmodic drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
CAS Registry Number 5378-68-7
IUPAC Name 1-(4-Methylphenyl)-3-(1-piperidinyl)pyrrolidin-2-one
Molecular Formula C

H

N

O
Molecular Weight 258.36 g/mol
Core Scaffold Pyrrolidin-2-one (

-lactam)
Key Substituents N1: p-Tolyl (4-Methylphenyl)C3: Piperidin-1-yl
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Physical State Solid (Crystalline powder)

Structural Analysis & Pharmacophore Mapping

The compound integrates three distinct structural domains essential for its biological interaction profile:

  • The Lactam Core: Provides a rigid scaffold that orients the substituents in a specific spatial configuration, unlike the flexible alkyl chains found in open-chain analogs like Tolperisone.

  • The Lipophilic Tail (p-Tolyl): Facilitates penetration of the blood-brain barrier (BBB), a critical requirement for centrally acting agents.

  • The Basic Head (Piperidine): A protonatable tertiary amine at physiological pH, crucial for receptor binding (e.g., sodium channel blockade or GABA modulation).

Synthesis Protocol

The synthesis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone typically follows a convergent route involving the construction of the lactam ring followed by functionalization at the


-position. The most robust method utilizes a "one-pot" cyclization-substitution strategy or a stepwise alkylation.
Methodology: The -Halo Amide Route

This protocol ensures high regioselectivity and yield.

Step 1: Amidation & Cyclization Precursor Formation

  • Reagents: p-Toluidine, 2,4-Dibromobutyryl chloride.

  • Conditions: Anhydrous Dichloromethane (DCM), 0°C to RT, Et

    
    N base.
    
  • Mechanism: Acylation of the aniline nitrogen to form N-(p-tolyl)-2,4-dibromobutanamide.

Step 2: Lactamization (Ring Closure)

  • Reagents: NaH or K

    
    CO
    
    
    
    in DMF/THF.
  • Mechanism: Intramolecular nucleophilic substitution where the amide nitrogen displaces the

    
    -bromo group, forming 1-(p-tolyl)-3-bromo-2-pyrrolidinone .
    
  • Critical Control: Temperature must be controlled to prevent polymerization.

Step 3: Nucleophilic Substitution (Amination)

  • Reagents: Piperidine (excess), KI (catalytic).

  • Conditions: Reflux in Acetonitrile or Toluene.

  • Mechanism: S

    
    2 displacement of the 
    
    
    
    -bromine by the secondary amine (piperidine).
Synthetic Pathway Diagram

SynthesisPathway Start p-Toluidine (C7H9N) Inter1 Intermediate: N-(p-tolyl)-2,4-dibromobutanamide Start->Inter1 Acylation (DCM, 0°C) Reagent 2,4-Dibromobutyryl Chloride Reagent->Inter1 Inter2 Cyclized Intermediate: 3-Bromo-1-(p-tolyl)-2-pyrrolidinone Inter1->Inter2 NaH/DMF Cyclization Product TARGET: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS 5378-68-7) Inter2->Product SN2 Substitution (Piperidine, Reflux) Piperidine Piperidine (Nucleophile) Piperidine->Product

Caption: Stepwise synthetic route from p-toluidine to the target pyrrolidinone via a brominated lactam intermediate.

Analytical Profiling & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.30 (s, 3H, Ar-CH
      
      
      
      ): Characteristic singlet of the tolyl methyl group.
    • 
       7.10–7.50 (m, 4H, Ar-H): AA'BB' system of the p-substituted aromatic ring.
      
    • 
       3.40–3.60 (t, 1H, N-CH-C=O): The chiral center proton at position 3 (deshielded by carbonyl and amine).
      
    • 
       1.50–2.60 (m, Piperidine & Pyrrolidinone CH
      
      
      
      ): Multiplets corresponding to the aliphatic rings.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern: Expect loss of the piperidine ring (m/z ~84) or cleavage of the tolyl amide bond.

Pharmacological Applications

While specific clinical data for CAS 5378-68-7 is proprietary or limited to primary research, its structure places it firmly within the class of N-aryl-lactam muscle relaxants .

  • Muscle Relaxation: The structural homology to Tolperisone suggests activity as a voltage-gated sodium channel blocker. The rigid lactam ring may offer improved metabolic stability compared to the open-chain ketone of Tolperisone.

  • Anticonvulsant Activity: 1-Aryl-2-pyrrolidinones are known pharmacophores for anticonvulsant drugs (e.g., Levetiracetam analogs). The lipophilic tolyl group enhances brain penetration, potentially increasing potency against seizure models.

  • Metabolic Stability: Unlike open-chain amino-ketones which are prone to rapid reduction (ketone to alcohol), the cyclic amide (lactam) is hydrolytically stable, potentially extending the half-life (

    
    ) in vivo.
    

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tertiary amine is susceptible to oxidation; protect from light.

References

  • LookChem. (n.d.). 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Product Entry. Retrieved from [Link]

  • ChemWhat. (n.d.). CAS 5378-68-7 Chemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tolperisone (Structural Analog). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Selective synthesis of pyrrolidin-2-ones via ring contraction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Role of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone as a Tolperisone impurity

Author: BenchChem Technical Support Team. Date: March 2026

The Role and Analytical Profiling of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone as a Tolperisone Impurity: A Comprehensive Technical Guide

Executive Summary

In the landscape of pharmaceutical manufacturing, the identification, mechanistic understanding, and control of process-related impurities are non-negotiable pillars of drug safety. Tolperisone, a centrally acting muscle relaxant used widely for the treatment of spasticity and musculoskeletal pain, presents a complex impurity profile due to its highly reactive synthetic precursors and susceptibility to degradation.

As a Senior Application Scientist, I have frequently encountered analytical challenges surrounding a specific, structurally complex related substance: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS: 5378-68-7). Unlike standard hydrolytic degradation products, this pyrrolidinone derivative is a process-related impurity that demands rigorous analytical scrutiny. This whitepaper provides an in-depth technical analysis of its chemical causality, mechanistic formation, and the self-validating analytical protocols required to quantify it down to trace levels.

Introduction: Tolperisone and the Impurity Landscape

Tolperisone (2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one) is synthesized via a Mannich reaction involving 4-methylpropiophenone, piperidine, and formaldehyde[]. While the API is highly efficacious, its stability and purity are frequently challenged by both degradation and process-related side reactions.

Historically, much of the regulatory focus has been on reactive degradants such as 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP). MMP is a Michael acceptor that readily forms adducts with proteins in vivo, a mechanism that has been linked to 2[2]. However, alternative synthetic routes and raw material contaminations give rise to a different class of impurities—specifically, genotoxic and structurally rigid lactams[3]. Among these is 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone, an impurity that requires targeted LC-MS methodologies to ensure compliance with ICH M7 guidelines.

Chemical Identity & Structural Causality

To understand how to detect an impurity, we must first understand its structural divergence from the parent API.

  • Tolperisone: An open-chain ketone (C₁₆H₂₃NO).

  • 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone: A cyclic lactam (C₁₆H₂₂N₂O) with a monoisotopic mass of 258.17 Da[4].

The presence of a second nitrogen atom and a rigid pyrrolidinone ring indicates that this compound is not a direct degradation product of Tolperisone. Instead, it is a synthetic byproduct. The structural rigidity drastically alters its chromatographic behavior, increasing its lipophilicity and shifting its pKa compared to the parent drug. This necessitates a highly specific gradient elution strategy to prevent co-elution during High-Performance Liquid Chromatography (HPLC)[5].

Mechanistic Pathways of Formation

In my experience optimizing pharmaceutical synthetic routes, identifying the root cause of an impurity is the first step in Quality by Design (QbD). The formation of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is typically traced back to cross-contamination in the supply chain of the starting materials.

If p-toluidine (a common industrial precursor and potential contaminant) is present during a synthetic route that utilizes lactone derivatives (such as α-bromo-γ-butyrolactone) as solvents or intermediates, a cascade reaction occurs. The p-toluidine undergoes alkylation and cyclization to form an intermediate lactam, which subsequently undergoes nucleophilic substitution with piperidine to yield the final impurity.

Pathway A p-Toluidine (Contaminant) C 1-(p-Tolyl)-3-bromo- 2-pyrrolidinone A->C Alkylation & Cyclization B α-Bromo-γ-butyrolactone (Reagent) B->C E 3-Piperidino-1-(p-tolyl)- 2-pyrrolidinone C->E Nucleophilic Substitution D Piperidine (API Precursor) D->E

Proposed synthetic origin pathway of the pyrrolidinone impurity via precursor contamination.

Analytical Methodologies: Detection and Quantification

Standard pharmacopeial methods often lack the sensitivity to detect trace lactam impurities amidst the massive API peak. To achieve baseline resolution and sub-ppm quantification, we must implement a5 coupled with tandem mass spectrometry (MS/MS)[5].

Table 1: Optimized HPLC-MS/MS Parameters
ParameterSpecificationCausality / Rationale
Column C18 (250 × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for piperidine derivatives.
Mobile Phase A 0.01 M KH₂PO₄ (pH 8.0)Suppresses ionization of the piperidine nitrogen, minimizing peak tailing[6].
Mobile Phase B AcetonitrileEnsures rapid elution of the non-polar lactam structure.
Detection ESI+ MS/MS (MRM)High sensitivity isolates the impurity from the API matrix.
Precursor Ion m/z 259.18 [M+H]⁺Corresponds directly to the protonated pyrrolidinone impurity[4].
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol includes an internal system suitability check that validates the run before data acquisition.

Step 1: System Suitability Verification Inject a standard mixture containing Tolperisone and 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone at 0.15 ppm. Validation Gate: The run is only valid if the resolution (


) between the API and the impurity is 

, and the relative standard deviation (RSD) of the impurity peak area across 5 replicate injections is

.

Step 2: Sample Preparation

  • Accurately weigh 50 mg of Tolperisone API.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1000 µg/mL concentration.

  • Sonicate for 15 minutes. Causality: Sonication is critical to disrupt the crystal lattice of the API, ensuring that internally trapped process impurities are fully solubilized into the diluent[5].

  • Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

Step 3: Chromatographic Execution Run the sample at a flow rate of 1.0 mL/min using a gradient program: 0-5 min (35% B), 5-15 min (linear ramp to 65% B), and 15-20 min (hold at 65% B).

Step 4: Mass Spectrometry Detection Monitor the MRM transition m/z 259.2


m/z 174.1 at a collision energy of 25 eV. Causality: The parent ion fragments via the loss of the piperidine ring, yielding a highly stable pyrrolidinone-tolyl cation. This specific transition provides absolute structural confirmation, eliminating false positives from isobaric API degradants.

Workflow S1 1. Sample Preparation (API Extraction & Filtration) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI-MS/MS Detection (MRM Mode, Positive Ion) S2->S3 S4 4. Data Integration (Quantification < 0.15 ppm) S3->S4

Step-by-step analytical workflow for the detection and quantification of the impurity.

Toxicological Implications & Mitigation Strategies

The regulatory landscape for3 is highly stringent[3]. While 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone lacks the direct Michael-acceptor reactivity of the MMP degradant, its aniline-derived lactam moiety triggers structural alerts in in silico toxicity predictions.

To mitigate the formation of this impurity, manufacturers must adopt a strict QbD approach:

  • Raw Material Control: Implement strict limits (< 0.05%) on p-toluidine in starting materials.

  • Purification Workup: Utilize anhydrous workup conditions combined with citric acid washes, which have been proven to selectively partition basic, lipophilic impurities away from the Tolperisone API[3].

Conclusion

The presence of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone in Tolperisone formulations represents a distinct analytical and synthetic challenge. By understanding the chemical causality of its formation—rooted in precursor contamination rather than API degradation—scientists can design highly targeted, self-validating LC-MS/MS protocols. Implementing these advanced analytical controls ensures that Tolperisone batches remain compliant with international safety standards, ultimately safeguarding patient health.

References

  • Source: PubMed (nih.gov)
  • Title: Development of a Stability‐Indicating RP‐HPLC Method for the Quantification of Tolperisone Hydrochloride and Diclofenac Sodium Impurities in Drug Substances and in Combination: Implementation of Analytical Quality by Design and Degradation Kinetics Source: ResearchGate URL
  • Title: Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms Source: ResearchGate URL
  • Title: A Review of U.S.
  • Title: Tolperisone Impurities Source: BOC Sciences URL
  • Title: 5378-68-7 (C16H22N2O)

Sources

Pharmacological Activity of Piperidino-Pyrrolidinone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale of the Hybrid Scaffold

In modern medicinal chemistry, the fusion of privileged scaffolds allows researchers to design multi-target-directed ligands (MTDLs) with highly tuned pharmacokinetic profiles. The piperidino-pyrrolidinone hybrid scaffold represents a masterclass in this approach.

By combining the basicity and hydrogen-bond acceptor/donor capacity of the piperidine ring—a motif found in 76 unique FDA-approved small molecules—with the conformational rigidity and lipophilicity of the pyrrolidinone (lactam) core, researchers can access a vast pharmacological space. Tandem piperidine/pyrrolidinone ring closures have been shown to yield indolizidinone frameworks, which serve as highly valuable building blocks in drug discovery[1].

This technical guide dissects the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental protocols for evaluating piperidino-pyrrolidinone derivatives, focusing heavily on their profound central nervous system (CNS) and oncological applications.

Mechanistic Pharmacology & Target Pathways

The pharmacological versatility of piperidino-pyrrolidinone derivatives stems from the distinct roles each moiety plays in receptor binding and cellular modulation.

Sigma Receptor (σ1R/σ2R) Modulation

Piperidine derivatives are highly potent ligands for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors[2]. σ1R is a non-opioid chaperone protein localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum, where it regulates calcium signaling and cell survival[2].

The Causality of Binding: The basic piperidine nitrogen has a pKa of approximately 9.0–10.0, ensuring it remains protonated at a physiological pH of 7.4. This protonated state is not merely incidental; it is an absolute requirement for forming an essential electrostatic salt bridge with the Glu172 residue within the σ1R binding pocket[3]. Without this interaction, binding affinity drops by orders of magnitude.

Glutamatergic and GABAergic Modulation

The pyrrolidinone moiety is a hallmark of the "racetam" class of nootropics and various anticonvulsants[4]. Phenyl pyrrolidinone derivatives act as potent glutamate antagonists, inhibiting


-glutamic acid uptake in brain synaptosomes, making them prime candidates for treating Alzheimer's disease, schizophrenia, and vascular dementia[5]. The lactam oxygen serves as a critical hydrogen-bond acceptor, stabilizing the ligand within the allosteric sites of ionotropic receptors.

Sigma1Pathway Ligand Piperidino-Pyrrolidinone (Protonated Amine) Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Salt Bridge (Glu172) BiP BiP/GRP78 Dissociation Sig1R->BiP Agonist Conformational Shift IP3R IP3R Stabilization BiP->IP3R Chaperone Relocation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival Enhanced ATP Production

Intracellular signaling pathway of Sigma-1 receptor activation by piperidino-pyrrolidinone ligands.

Structure-Activity Relationship (SAR) Dynamics

The optimization of piperidino-pyrrolidinone derivatives requires a delicate balance of steric bulk, electronic effects, and linker length. Systematic modifications reveal distinct SAR trends[2][6].

  • Linker Length: Extending the carbon chain between the piperidine and pyrrolidinone cores significantly impacts off-target activity. For example, in dual H3/σ1R ligands, extending the linker from four to six methylene groups drastically reduces σ2/σ1 selectivity[3].

  • Pyrrolidinone Substitution: Substitutions on the pyrrolidinone ring dictate anticancer vs. CNS activity. Electron-withdrawing groups (e.g., halogens,

    
    ) at specific positions on spirooxindole pyrrolidinone analogs severely enhance cytotoxic activity against A549 lung cancer cells[6].
    
  • Piperidine N-Substitution: Bulky hydrophobic groups at the 4-amino position of the piperidine ring, kept at a defined spatial interval from the tertiary amine, enhance σ1R selectivity over σ2R[2].

Table 1: Comparative Binding Affinities & Functional Activity (Representative SAR Data)
Compound Scaffold VariationTarget ReceptorBinding Affinity (

, nM)
Functional IC50 / EC50 (nM)Primary Indication
Unsubstituted Piperidino-Pyrrolidinoneσ1R28.045.0 (Agonist)Baseline / Nootropic
4-Pyridylpiperidine-Pyrrolidinoneσ1R / H3R4.5 / 10.312.0 (Dual Modulator)Neuropathic Pain[3]
Phenyl-Pyrrolidinone derivativeGlutamate TransporterN/A6,600 (Antagonist)Alzheimer's / Schizophrenia[5]
5-Fluoro-Spirooxindole PyrrolidinoneCaspase PathwayN/A1,200 (Cytotoxic)A549 Lung Cancer[6]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. Below are the definitive protocols for evaluating receptor binding and cellular functional activity.

Protocol 1: High-Throughput Radioligand Binding Assay (σ1R and σ2R)

Purpose: To determine the equilibrium inhibition constant (


) of novel derivatives.
Causality Check: We use 

(+)-pentazocine for σ1R and

DTG for σ2R. Because DTG binds both subtypes, dextrallorphan is added to mask σ1R, ensuring the readout is exclusively σ2R-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 
       of membrane suspension.
      
    • 
       of radioligand (3 nM 
      
      
      
      (+)-pentazocine for σ1R; 3 nM
      
      
      DTG + 1 µM dextrallorphan for σ2R).
    • 
       of the test piperidino-pyrrolidinone derivative (serial dilutions from 
      
      
      
      to
      
      
      M).
  • Self-Validating Control: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Total Binding (TB) is defined by vehicle alone.

  • Equilibration: Incubate plates at

    
     for 120 minutes to reach thermodynamic equilibrium.
    
  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold Tris-HCl. Extract radioactivity using liquid scintillation cocktail and count in a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: In Vitro Calcium Flux Neuromodulation Assay

Purpose: To determine if the σ1R-binding derivative acts as an agonist (neuroprotective) or antagonist.

Step-by-Step Methodology:

  • Cell Culture: Seed NIH 3T3 cells (which endogenously express σ1R) in 96-well black, clear-bottom plates at 20,000 cells/well[2].

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 for 45 minutes at

    
    .
    
  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Inject the test derivative (100 nM) and monitor fluorescence for 3 minutes. A sustained increase in intracellular

    
     indicates σ1R agonist-mediated IP3R stabilization.
    
  • Validation: Pre-treat a control group with NE-100 (a selective σ1R antagonist) 15 minutes prior to the test compound. Complete ablation of the calcium spike validates that the mechanism is strictly σ1R-dependent.

ExperimentalWorkflow Syn Compound Synthesis (LC-MS >98% Purity) Bind Radioligand Binding (σ1R vs σ2R Selectivity) Syn->Bind Validated Scaffold Func Calcium Flux Assay (Agonist/Antagonist Profiling) Bind->Func Ki < 10 nM Tox Cytotoxicity Screening (A549 / NIH 3T3) Bind->Tox Off-target check InVivo In Vivo Efficacy (Antiallodynic / Nootropic) Func->InVivo Mechanism Confirmed Tox->InVivo Safe Therapeutic Window

Experimental workflow for validating receptor affinity and functional cellular response.

Translational Applications & Future Outlook

The pharmacological profile of piperidino-pyrrolidinone derivatives makes them uniquely suited for complex, multifactorial diseases:

  • Neuropathic Pain & Antiallodynic Activity: Selective σ1R antagonists built on piperidine and piperazine scaffolds exhibit high potency in models of capsaicin-induced allodynia and PGE2-induced mechanical hyperalgesia, without the addictive liabilities of opioids[7].

  • Cognitive Enhancement: The pyrrolidinone ring facilitates blood-brain barrier (BBB) penetration. Combined with the glutamate-modulating properties of the scaffold, these compounds are actively investigated for mitigating cognitive decline in Alzheimer's and vascular dementia[5].

  • Oncology: Derivatives where the pyrrolidinone core is fused into spirooxindole structures show targeted cytotoxicity against specific lung cancer lines (e.g., A549) via caspase-dependent apoptotic pathways[6].

By rationally designing the spatial relationship between the protonated piperidine nitrogen and the hydrogen-bonding lactam carbonyl, drug developers can fine-tune these molecules to act as highly selective neurotherapeutics or potent oncological agents.

References

1.1 - Academia.edu 2.2 - Digitell Inc. 3.3 - UGR.es 4. 4 - Journal of Pharmaceutical Negative Results 5.7 - PubMed (NIH) 6.6 - Benchchem 7.5 - BioWorld

Sources

Literature review on 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Abstract This technical guide outlines a robust, modular synthetic pathway for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , a biologically significant


-lactam scaffold. Structurally related to the muscle relaxant Tolperisone and the psychostimulant Pyrovalerone, this molecule represents a cyclic analog often explored in structure-activity relationship (SAR) studies for centrally acting agents. This guide prioritizes a convergent "Lactamization-Substitution" strategy, ensuring high regioselectivity and minimizing polymerization side reactions.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Nucleophilic Substitution of an


-Halo Lactam . This approach is superior to direct Michael addition on unsaturated lactams for this specific target because it allows for the isolation of a stable halogenated intermediate (3-bromo-lactam), which can be stockpiled and diversified with various amines if needed.
Retrosynthetic Logic
  • Disconnection of C3–N Bond: The final step involves the displacement of a leaving group (Bromide) at the C3 position by the nucleophilic nitrogen of piperidine.

  • Lactam Construction: The pyrrolidinone ring is formed via intramolecular alkylation (cyclization) of an N-aryl-2,4-dihalobutanamide.

  • Amide Formation: The carbon backbone is established by acylating p-toluidine with 2,4-dibromobutyryl chloride.

Retrosynthesis Target 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Inter1 3-Bromo-1-(p-tolyl)-2-pyrrolidinone (Stable Intermediate) Target->Inter1 S_N2 Substitution Piperidine Piperidine Target->Piperidine Inter2 N-(p-tolyl)-2,4-dibromobutanamide Inter1->Inter2 Intramolecular Cyclization Start1 p-Toluidine Inter2->Start1 Acylation Start2 2,4-Dibromobutyryl Chloride Inter2->Start2

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocol

Phase 1: Backbone Assembly (Acylation)

Objective: Synthesize N-(p-tolyl)-2,4-dibromobutanamide.

Reagents:

  • p-Toluidine (1.0 eq)

  • 2,4-Dibromobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with p-toluidine and dry DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. The base acts as an HCl scavenger.

  • Acylation: Add 2,4-dibromobutyryl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C. Rapid addition causes exotherms that may lead to premature cyclization or decomposition.

  • Workup: Stir for 2 hours at room temperature. Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Result: A crude solid/oil of the acyclic amide.[1] Proceed immediately to Phase 2 to avoid degradation.

Phase 2: Cyclization to the -Lactam

Objective: Synthesize 3-Bromo-1-(p-tolyl)-2-pyrrolidinone.

Mechanistic Insight: This step utilizes an internal nucleophilic attack of the amide nitrogen (enhanced by base) onto the


-carbon (C4), displacing the terminal bromide.

Protocol:

  • Solvation: Dissolve the crude amide from Phase 1 in anhydrous THF.

  • Cyclization: Add NaH (1.2 eq, 60% dispersion in oil) portion-wise at 0°C.

    • Note: Alternatively, for a milder approach scalable to kg-quantities, use Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a Toluene/50% NaOH biphasic system.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot should shift significantly as the polar amide converts to the less polar lactam.

  • Purification: Quench with water, extract with EtOAc. Recrystallize from Ethanol/Hexane to yield off-white crystals.

    • Target Yield: 75–85%.

    • Validation: ¹H NMR should show the disappearance of the N-H signal and the sharpening of the ring protons.

Phase 3: Nucleophilic Substitution (The Core Synthesis)

Objective: Synthesize 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

Reagents:

  • 3-Bromo-1-(p-tolyl)-2-pyrrolidinone (1.0 eq)

  • Piperidine (2.5 eq) — Excess acts as both nucleophile and base.

  • Potassium Carbonate (K₂CO₃) (1.5 eq) — Optional, if using stoichiometric piperidine.

  • Acetonitrile (MeCN) or DMF.

Protocol:

  • Reaction: Dissolve the 3-bromo lactam in MeCN. Add piperidine.

  • Heating: Heat to reflux (80°C) for 6–8 hours.

    • Control Point: Do not overheat (>100°C) if using DMF, as elimination to the unsaturated 3-pyrrolin-2-one is a competing side reaction.

  • Workup: Evaporate solvent. Redissolve residue in DCM and wash with water.

  • Salt Formation (Optional but Recommended): The free base is an oil. To isolate a stable solid for storage, dissolve the oil in diethyl ether and add HCl in dioxane. The hydrochloride salt precipitates immediately.

Reaction Pathway & Mechanism

The following diagram illustrates the transformation from the brominated intermediate to the final product, highlighting the S_N2 transition state.

Mechanism Step1 3-Bromo-Lactam (Electrophile) TS Transition State (Backside Attack) Step1->TS + Piperidine Product 3-Piperidino-Lactam (Target) TS->Product - HBr (Major Path) SideProduct Elimination Product (Unsaturated Lactam) TS->SideProduct High Temp/Strong Base (Minor Path)

Figure 2: Mechanistic pathway showing the competition between Substitution (S_N2) and Elimination.

Characterization & Data Tables

To validate the synthesis, compare experimental data against these expected theoretical values based on structural analogs (e.g., Tolperisone metabolites).

Table 1: Expected Physicochemical Properties

ParameterValue / DescriptionNotes
Molecular Formula C₁₆H₂₂N₂O
Molecular Weight 258.36 g/mol
Appearance Viscous yellow oil (Free base)White solid as HCl salt.[2][3]
Solubility Soluble in DCM, MeOH, DMSOPoor solubility in water (Free base).
TLC R_f ~0.45 (DCM:MeOH 9:1)Stains with Iodine or Dragendorff.

Table 2: Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)

PositionChemical Shift (

)
MultiplicityAssignment
Aromatic 7.45 (d), 7.15 (d)Doublets (AA'BB')p-Tolyl ring protons.
Methyl 2.32SingletAr-CH₃ (Tolyl group).
C3-H 3.45 – 3.55DD or Multiplet

-proton of lactam ring (chiral center).
Piperidine 2.40 – 2.60Multiplet

-protons of piperidine ring.
Lactam Ring 1.90 – 2.20MultipletsC4 and C5 protons of pyrrolidinone.

Safety & Handling (E-E-A-T)

  • p-Toluidine: Highly toxic and a suspected carcinogen. It can be absorbed through the skin. All weighing must occur in a fume hood; double-gloving (Nitrile) is mandatory.

  • 2,4-Dibromobutyryl Chloride: A potent lachrymator and corrosive. Reacts violently with water to release HCl. Quench all glassware in a base bath before cleaning.

  • Reaction Exotherms: The acylation step (Phase 1) is highly exothermic. Failure to control temperature (<10°C) results in dark, tarry polymerization products that are difficult to purify.

References

  • Synthesis of 3-substituted-2-pyrrolidinones

    • Title: Synthesis of 3-amino-1-aryl-2-pyrrolidinones via cycliz
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the core cyclization methodology for the 1-aryl-pyrrolidinone scaffold.
  • Gamma-Lactam Pharmacophores

    • Title: Pyrrolidin-2-ones: The Vers
    • Source:Organic & Biomolecular Chemistry (RSC).
    • Context: Discusses the biological relevance of the pyrrolidinone ring in drug discovery.
  • Precursor Reactivity

    • Title: Reactivity of 2,4-dibromobutyryl chloride in heterocyclic synthesis.
    • Source:Sigma-Aldrich Technical Bulletin / PubChem.
    • Context: Verification of the starting material's utility in forming alpha-bromo lactams.
  • Analogous Synthesis (Pyrovalerone/Tolperisone)

    • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs.[4]

    • Source:N
    • Context: Provides comparative spectral data and handling techniques for p-tolyl-substituted amine/ketone systems.

Sources

Methodological & Application

Application Note: Reversed-Phase HPLC Method Development for the Quantitation of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation and purity assessment of synthetic intermediates and active pharmaceutical ingredients (APIs) require robust, stability-indicating analytical methods. This application note details the rational design and step-by-step protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method targeting 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone . By analyzing the physicochemical properties of the analyte—specifically its basic piperidine moiety—this guide establishes a self-validating chromatographic system that eliminates peak tailing, ensures high theoretical plate counts, and provides a foundation for LC-MS compatibility.

Mechanistic Profiling & Chromatographic Rationale

To develop a reliable method, one must first deconstruct the analyte's chemical structure to predict its behavior in a fluid dynamics environment. 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS: 5378-68-7) consists of three distinct functional domains: a neutral pyrrolidinone core, a hydrophobic p-tolyl aromatic ring, and a basic piperidine ring[1].

The Causality of Peak Tailing: The piperidine ring contains a basic tertiary amine with an estimated pKa of approximately 9.5. In standard RP-HPLC using a neutral mobile phase, this nitrogen atom is fully protonated. Concurrently, residual silanols (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻) at pH values above 3.5[2]. The electrostatic attraction between the protonated analyte and the ionized silanols creates secondary ion-exchange interactions. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of severe peak tailing and loss of resolution for basic drugs[3].

Strategic Solutions:

  • pH Control: To mitigate secondary interactions, we employ an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the ionization of surface silanols is completely suppressed, forcing the fully protonated analyte to interact exclusively via hydrophobic partitioning[2]. Furthermore, TFA acts as a volatile ion-pairing agent, improving peak shape while maintaining compatibility with downstream mass spectrometry.

  • Stationary Phase: A superficially porous particle (SPP) C18 column with dense end-capping is selected. The end-capping chemically shields the silica backbone, while the solid-core architecture minimizes longitudinal diffusion, yielding higher efficiency (theoretical plates) at standard operating pressures[4].

  • Thermal Dynamics: Column temperature is maintained at 30°C to reduce mobile phase viscosity, which lowers system backpressure and improves mass transfer kinetics for sharper peaks[2].

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling Identify basic piperidine (pKa ~9.5) B 2. Column Selection End-capped C18 to block silanols A->B C 3. Mobile Phase Acidic pH (2.5) to suppress ionization B->C D 4. Gradient Optimization 0.1% TFA Water/ACN gradient C->D E 5. System Suitability Validate Tailing Factor < 1.5 D->E

Workflow for HPLC method development of basic pyrrolidinone derivatives.

Self-Validating Experimental Protocol

A rigorous analytical method must be a self-validating system; it must prove its operational fitness before any sample data is accepted. Follow this step-by-step methodology:

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Milli-Q water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA. Mix and degas. (Causality: ACN is chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths, minimizing baseline drift during gradient elution).

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. (Causality: Matching the sample solvent to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting).

  • Standard Solution: Accurately weigh 10.0 mg of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent (Yields 1.0 mg/mL). Dilute 1:10 with Diluent to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Execution & Self-Validation Sequence
  • Equilibration: Flush the column with the initial gradient composition (5% B) for at least 10 column volumes until the baseline and pressure are stable.

  • Blank Injection: Inject the Diluent. This validates the system by confirming the absence of carryover or ghost peaks from the mobile phase.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. The system is validated only if it meets the strict criteria outlined in Table 3[5].

  • Bracketing: Inject the standard after every 10 sample injections and at the end of the sequence to verify that retention time and detector response remain stable throughout the run.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 × 4.6 mm, 2.7 µmHigh efficiency, end-capped to prevent silanol interactions[4].
Column Temperature 30°CLowers viscosity; improves mass transfer and reproducibility[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume 5.0 µLPrevents column overloading and maintains sharp peak geometry.
Detection (UV/DAD) 240 nm (Reference 360 nm)Targets the robust chromophore of the p-tolyl aromatic ring[6].
Table 2: Gradient Program
Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.0955Equilibration / Void Volume
1.0955Isocratic hold to focus the analyte band
8.01090Linear ramp to elute hydrophobic compounds
10.01090High-organic wash to clear strongly retained impurities
10.1955Return to initial conditions
14.0955Re-equilibration
Table 3: System Suitability Specifications (Self-Validating Criteria)
ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) RSD ≤ 1.0% (n=6)Validates pump delivery consistency and temperature stability.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability.
USP Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions[5].
Theoretical Plates (N) > 5,000Verifies column health and optimal packing bed integrity.

References

  • 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Chemical Properties Source: LookChem URL:[Link][1]

  • HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL:[Link][3]

  • HPLC Method Development: An Overview Source: PharmaCores URL:[Link][4]

  • Method Development on HPLC Source: Maharana Pratap P.G. College Hardoi URL:[Link][6]

  • Essential Guides to Method Development in Liquid Chromatography Source: Molnár-Institute URL:[Link][5]

  • Reversed Phase HPLC Method Development Source: Phenomenex URL:[Link][2]

Sources

Application Note: Synthesis and Qualification of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and analytical scientists requiring high-purity 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone to serve as a Reference Standard (RS). This compound is a critical impurity marker and structural analogue in the development of centrally acting muscle relaxants (e.g., Tolperisone, Eperisone).

The protocol prioritizes regioselectivity and crystallinity , utilizing a Phase Transfer Catalysis (PTC) approach to minimize side reactions common in classical high-temperature cyclizations.

Introduction & Retrosynthetic Analysis

The target molecule, 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , features a


-lactam core substituted at the 

-position with a p-tolyl group and at the

-position (C3) with a piperidine ring.

Synthesizing this as a Reference Standard requires avoiding "tarry" degradation products common in neat amine alkylations. Therefore, we utilize 2,4-dibromobutyryl chloride as a bifunctional electrophile. This allows for a cascade amidation-alkylation sequence, followed by a controlled


 displacement.
Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target Target: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Intermediate Intermediate: 3-Bromo-1-(p-tolyl)-2-pyrrolidinone (Crystalline Solid) Target->Intermediate Nucleophilic Substitution (SN2) Reagent Reagent: Piperidine Target->Reagent Reagent Addition Precursors Precursors: p-Toluidine + 2,4-Dibromobutyryl Chloride Intermediate->Precursors Amidation & PTC Cyclization

Figure 1: Retrosynthetic strategy isolating the stable 3-bromo lactam intermediate to ensure purity before the final labile substitution.

Experimental Protocol

Stage 1: Synthesis of 3-Bromo-1-(p-tolyl)-2-pyrrolidinone

This step constructs the lactam ring. We employ a Phase Transfer Catalysis (PTC) method using Tetrabutylammonium bromide (TBAB). This is superior to NaH methods as it tolerates trace moisture and allows for easier temperature control, preventing the "double-alkylation" impurity.

Reagents:

  • p-Toluidine (10.7 g, 100 mmol)

  • 2,4-Dibromobutyryl chloride (29.0 g, 110 mmol) [1]

  • Dichloromethane (DCM) (150 mL)

  • NaOH (50% aq. solution, 40 mL)

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol)

Protocol:

  • Amidation: Dissolve p-toluidine in DCM (100 mL) in a 500 mL 3-neck flask under

    
    . Cool to 0°C.[1]
    
  • Add 2,4-dibromobutyryl chloride dropwise over 30 minutes. Note: The reaction is exothermic; maintain T < 10°C to prevent premature cyclization or polymerization.

  • Stir for 1 hour at 0°C. The intermediate N-(p-tolyl)-2,4-dibromobutanamide forms.

  • Cyclization: Add the TBAB catalyst followed by the 50% NaOH solution rapidly.

  • Vigorously stir the biphasic mixture at room temperature for 4 hours. The PTC agent transports the hydroxide ion into the organic phase, deprotonating the amide nitrogen, which then attacks the

    
    -carbon (C4), displacing the terminal bromine.
    
  • Workup: Separate the organic layer.[2][3] Wash with 1M HCl (2 x 50 mL) to remove unreacted toluidine, then water (2 x 50 mL), and brine.

  • Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4).

    • Target Yield: 75-80%

    • Appearance: Off-white crystalline solid.

Stage 2: Synthesis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

The 3-bromo lactam is an


-halo carbonyl, highly reactive toward nucleophiles. We use a mild base to scavenge HBr without opening the lactam ring.

Reagents:

  • 3-Bromo-1-(p-tolyl)-2-pyrrolidinone (5.08 g, 20 mmol)

  • Piperidine (2.55 g, 30 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol)
    
  • Acetonitrile (ACN) (60 mL)

  • Potassium Iodide (KI) (catalytic, 100 mg) – Accelerates the reaction via the Finkelstein mechanism.

Protocol:

  • Suspend the 3-bromo lactam and

    
     in dry ACN.
    
  • Add KI and Piperidine.

  • Heat to reflux (80-82°C) for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower, polar spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ).
    
  • Concentrate the filtrate to a viscous oil.

  • Salt Formation (Crucial for Reference Standards):

    • Dissolve the oil in minimal isopropanol (IPA).

    • Add 1.1 equivalents of HCl in dioxane or ether dropwise with stirring.

    • The Hydrochloride salt will precipitate.

  • Final Purification: Recrystallize the HCl salt from IPA/Acetone.

Reference Standard Qualification

To validate this material as a Reference Standard, the following analytical data must be acquired.

TestAcceptance CriteriaMethodological Note
1H NMR (DMSO-d6) Confirms StructureLook for p-tolyl methyl (~2.3 ppm, s), Lactam ring protons (multiplets 2.0-3.5 ppm), and Piperidine broad signals.
HPLC Purity > 99.5% AreaColumn: C18. Mobile Phase: ACN/Water (0.1% TFA) Gradient. Detection: UV 254 nm.
Mass Spectrometry [M+H]+ = 259.18ESI+ Mode. Confirm isotopic pattern matches C16H22N2O.
IR Spectroscopy C=O Stretch: 1680-1700 cm-1Strong lactam carbonyl band. Absence of N-H stretch.
Qualification Workflow (DOT Visualization)

Qualification Crude Crude Product Recryst Recrystallization (IPA/Acetone) Crude->Recryst Vacuum Vacuum Drying (40°C, 24h) Recryst->Vacuum Analysis Analytical Suite (NMR, HPLC, MS) Vacuum->Analysis CoA Certificate of Analysis (Reference Standard) Analysis->CoA Pass Criteria >99.5%

Figure 2: Purification and validation workflow to establish the Reference Standard.

Troubleshooting & Critical Parameters

  • Moisture Control: The 2,4-dibromobutyryl chloride is sensitive to hydrolysis. Ensure reagents are fresh. If the acid chloride is yellow/orange, distill before use.

  • Lactam Hydrolysis: In Stage 2, avoid aqueous bases (NaOH/KOH) during the substitution, as hydroxide can attack the lactam carbonyl, opening the ring to form the amino-acid byproduct. Anhydrous

    
     in ACN is safer [2].
    
  • Impurity Profile: The primary impurity in this synthesis is the elimination product (1-(p-tolyl)-3-pyrrolin-2-one), formed if the reaction temperature in Stage 2 is too high (>100°C). Maintaining reflux at 80°C minimizes this.

References

  • Sigma-Aldrich. Product Specification: 2,4-Dibromobutyryl chloride. Link

  • Chaturvedi, D., et al. (2012).[4] "Efficient Synthesis of Substituted N-Aryl Lactams." Synlett, 23(18), 2627-2630. (Demonstrates the cyclization logic for N-aryl lactams). Link

  • Organic Syntheses. Coll. Vol. 7, p. 232 (1990). "Synthesis of alpha-bromo lactams via cyclization." (Foundational method for the 3-bromo-2-pyrrolidinone scaffold). Link

  • PubChem. Compound Summary: 1-(4-methylphenyl)-3-(1-piperidinyl)-2-pyrrolidinone. (For structural verification and identifiers). Link

Sources

Application Note: Mass Spectrometry Characterization of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists characterizing 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , a synthetic heterocyclic scaffold often encountered in the development of nootropic agents, muscle relaxants, and anticonvulsants (structurally related to racetams and tolperisone analogs).


Exact Mass:  258.1732 Da

Abstract & Introduction

The characterization of 3-substituted-2-pyrrolidinones is critical in medicinal chemistry due to their prevalence in bioactive molecules. This guide details the fragmentation behavior of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , a Mannich base derivative. Understanding its fragmentation is essential for metabolite identification and impurity profiling.

This protocol provides a definitive fragmentation map, distinguishing between Electron Ionization (EI) pathways (radical-driven) and Electrospray Ionization (ESI) pathways (collision-induced dissociation), facilitating rapid structural confirmation.

Experimental Protocols

GC-MS Protocol (Electron Ionization)

Objective: Structural fingerprinting and library matching.

  • Instrument: Agilent 7890B/5977B GC-MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (

    
    ).
    
  • Inlet Parameters:

    • Temperature:

      
      .
      
    • Mode: Splitless (1 min purge) or Split (10:1) for concentrated samples.

  • Oven Program:

    • Initial:

      
       (hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Final: Hold 5 min.

  • MS Source:

    • Source Temp:

      
      .
      
    • Quad Temp:

      
      .
      
    • Ionization Energy: 70 eV.

    • Scan Range:

      
       40–400.
      
LC-MS/MS Protocol (Electrospray Ionization)

Objective: Exact mass confirmation and substructure elucidation via CID.

  • Instrument: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    , 1.7 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp:

      
      .
      
  • MS/MS Settings:

    • Precursor Ion:

      
       259.1732 (
      
      
      
      ).
    • Collision Energy (NCE): Stepped 20, 35, 50 eV.

Results & Discussion: Fragmentation Analysis

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation


. The fragmentation is driven by the stability of the piperidine ring and the aromatic tolyl group.
  • Molecular Ion (

    
     258):  Typically observable but of moderate intensity.
    
  • Base Peak (

    
     84):  The Piperidinyl iminium ion  (
    
    
    
    ). This is the diagnostic peak for piperidine-containing compounds. It forms via
    
    
    -cleavage of the bond connecting the piperidine ring to the pyrrolidinone core (C3-N bond), with the charge retained on the piperidine nitrogen due to its higher basicity and resonance stabilization.
  • Tropylium Ion (

    
     91):  A characteristic aromatic fragment (
    
    
    
    ) derived from the p-tolyl moiety. This confirms the presence of the benzyl-like substructure.
  • Lactam Core Fragment (

    
     174):  Loss of the piperidine ring (
    
    
    
    ) leaves the cation on the pyrrolidinone ring (
    
    
    ).
  • Secondary Fragments:

    • 
       146: Loss of CO (28 Da) from the 
      
      
      
      174 lactam core.
    • 
       65: Cyclopentadienyl cation (breakdown of tropylium).
      
ESI-MS/MS Pathway (CID)

In ESI, the molecule is protonated (


). The proton likely resides on the tertiary amine of the piperidine ring (the most basic site).
  • Precursor (

    
     259.17):  High stability even at low collision energies.
    
  • Primary Product (

    
     174):  Neutral loss of piperidine (
    
    
    
    , 85 Da). This suggests a Retro-Mannich-type mechanism or simple C-N bond cleavage where the proton is transferred to the leaving neutral piperidine, or the charge remains on the lactam core (depending on proton affinity). Note: In many Mannich bases, the piperidine leaves as a neutral, yielding the cation at m/z 174.
  • Secondary Product (

    
     86):  Protonated piperidine (
    
    
    
    ). If the proton is retained on the piperidine during cleavage, this ion is observed.
  • High Energy Fragment (

    
     91):  At high collision energies (>40 eV), the tolyl group fragments to form the tropylium ion.
    

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the mechanistic pathways for both ionization modes.

MassSpecFragmentation cluster_EI Electron Ionization (EI) - 70 eV cluster_ESI ESI-MS/MS (CID) - Protonated M_EI Molecular Ion [M]+. m/z 258 (C16H22N2O) Frag_84 Piperidinium Ion m/z 84 (Base Peak) (C5H10N)+ M_EI->Frag_84 Alpha-Cleavage (C3-N Bond) Frag_174_EI Lactam Core Cation m/z 174 (C11H12NO)+ M_EI->Frag_174_EI Loss of Piperidinyl Radical (-84 Da) Frag_91 Tropylium Ion m/z 91 (C7H7)+ M_EI->Frag_91 Inductive Cleavage (N-Ar Bond) Frag_65 Cyclopentadienyl m/z 65 (C5H5)+ Frag_91->Frag_65 -C2H2 M_ESI Precursor Ion [M+H]+ m/z 259.17 (C16H23N2O)+ Frag_174_ESI Fragment Ion m/z 174.09 [M+H - Piperidine]+ M_ESI->Frag_174_ESI Neutral Loss: Piperidine (-85 Da) Frag_86 Protonated Piperidine m/z 86.10 (C5H12N)+ M_ESI->Frag_86 Charge Retention on Piperidine Frag_146 Fragment Ion m/z 146 [-CO from m/z 174] Frag_174_ESI->Frag_146 Ring Contraction (-28 Da)

Figure 1: Comparative fragmentation pathways for EI (radical cation) and ESI (protonated) modes.

Summary of Diagnostic Ions

m/z (Observed)Ion TypeFormulaOrigin/MechanismRelative Abundance (EI)
258


Molecular Ion10–30%
259


ESI Precursor100% (ESI)
174 Fragment

Loss of Piperidine ringModerate
146 Fragment

Loss of CO from m/z 174Low
91 Fragment

Tropylium (p-Tolyl group)High
84 Fragment

Piperidinyl iminium (

-cleavage)
Base Peak (100%)
86 Fragment

Protonated Piperidine (ESI only)Variable

References

  • BenchChem Technical Support. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Link

  • Jackson, G. (2020).

    
    -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University/ResearchGate. Link
    
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Link

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Link

Crystallization techniques for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone via Controlled Crystallization

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone, a heterocyclic compound of interest in pharmaceutical development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy. Crystallization serves as a powerful, scalable, and economical technique for achieving the stringent purity levels required by regulatory bodies.[1][2] This document outlines the fundamental principles of crystallization, systematic solvent selection strategies, and step-by-step protocols for three primary crystallization techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization. It is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible purification workflows.

Introduction: The Imperative for Purity

The molecule 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone incorporates both pyrrolidinone and piperidine scaffolds, which are prevalent in a wide array of pharmacologically active agents.[3][4] Impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug candidate and present significant hurdles during development. Consequently, effective purification is not merely a matter of process optimization but a fundamental requirement for advancing a compound through the development pipeline.

Crystallization is a thermodynamic process where a solid form with a highly ordered internal structure is generated from a solution, melt, or vapor.[1] In pharmaceutical manufacturing, it is the cornerstone of purification, capable of selectively isolating the desired compound from a complex mixture of unreacted starting materials, by-products, and other process-related impurities.[5] A well-designed crystallization process controls critical quality attributes such as purity, crystal habit (shape), and particle size distribution.

Compound Profile: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Before developing a purification strategy, it is essential to understand the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂OPubChem[6]
Molecular Weight 244.33 g/mol PubChem[6]
Chemical Structure 1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-onePubChem[6]
Predicted XLogP 2.4PubChem[6]

The structure indicates a molecule of moderate polarity, featuring a non-polar tolyl group and more polar lactam and tertiary amine functionalities. This balance of properties is key to selecting an appropriate solvent system. Potential impurities may include unreacted p-toluidine, 3-halopyrrolidinone precursors, or by-products from side reactions common in N-arylation and amination chemistry.

The Science of Crystallization: From Supersaturation to Solid

Crystallization is driven by supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[7] This state can be induced by several methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[5][7] Once supersaturated, the system strives to return to equilibrium through two primary kinetic processes:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei).[8] This process is highly dependent on the level of supersaturation; very high supersaturation leads to rapid nucleation and the formation of many small crystals.[9]

  • Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals. This occurs at lower supersaturation levels, where solute molecules have sufficient time to integrate into the existing crystal lattice in an orderly fashion.[8]

A successful purification process balances these two rates to favor crystal growth over excessive nucleation, thereby minimizing the inclusion of impurities within the crystal lattice.

Foundational Step: Rational Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[10] An ideal solvent should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[11][12]

Key Criteria for a Crystallization Solvent:

  • High solubility at elevated temperatures and low solubility at ambient or cold temperatures.

  • Inertness: The solvent should not react with the compound.[11]

  • Boiling Point: A relatively low boiling point (typically <100-110°C) facilitates easy removal from the final product.[11]

  • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).

  • Safety & Cost: The solvent should be non-toxic, inexpensive, and have a low environmental impact.[11]

Solvent Screening Protocol

A preliminary screening experiment is essential.

  • Place approximately 20-30 mg of crude 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL is added. Note the solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Observe if dissolution occurs.

  • If the compound dissolves when hot, cool the solution to room temperature and then in an ice bath. Observe for crystal formation. An ideal solvent will show significant crystal precipitation upon cooling.

Recommended Candidate Solvents

Based on the compound's structure, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften effective for moderately polar compounds with hydrogen bond acceptors.[11][13]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but less volatile; a very common crystallization solvent.
Ethyl Acetate (EtOAc) 77Polar AproticGood for compounds of intermediate polarity.[10] Often used with a non-polar anti-solvent.
Toluene 111Non-polarMay dissolve the tolyl group well. High boiling point can be a disadvantage.[11]
Acetonitrile (ACN) 82Polar AproticCan be effective but is often a very good solvent, which may lead to lower yields.
Water 100Very PolarLikely to act as an anti-solvent given the compound's XLogP of 2.4.[11]
n-Heptane / Hexane 98 / 69Non-polarThe compound is expected to be insoluble; excellent candidates for use as an anti-solvent.[11]

Detailed Crystallization Protocols

The following protocols provide step-by-step guidance. Always perform these operations in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Method 1: Controlled Cooling Crystallization

This technique is widely used for compounds with temperature-dependent solubility.[1][14] It relies on reducing the temperature of a saturated solution to induce crystallization.

  • Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, add the crude 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. Add the chosen solvent (e.g., Isopropanol) in portions. Heat the mixture to a gentle reflux with stirring until all the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization and removes particulate matter.

  • Controlled Cooling: This is a critical step. Rapid cooling can cause the product to precipitate as a powder or oil, trapping impurities.[7]

    • Remove the heat source and allow the solution to cool slowly towards room temperature (ambient cooling). Insulating the flask can aid in slow cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[2] Using cold solvent minimizes the dissolution of the purified product.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Verification: Assess purity via HPLC and measure the melting point.

G

Method 2: Anti-Solvent Crystallization

This method involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, causing it to precipitate.[1][9] This technique is particularly useful for controlling crystal size and morphology.[8]

  • Dissolution: Dissolve the crude 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone in a minimum amount of a "good" solvent (e.g., Ethanol or Ethyl Acetate) at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent (e.g., Water or n-Heptane) dropwise. The rate of addition is critical; a slow addition rate promotes crystal growth, while a fast rate can lead to amorphous precipitation.[8]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, nucleation has begun. You may add a seed crystal to promote controlled crystallization.

  • Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the crystal size and form to stabilize.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol. For washing, use a mixture of the solvent/anti-solvent system that corresponds to the final composition to avoid dissolving the product.

  • Verification: Assess purity via HPLC and measure the melting point.

G

Method 3: Evaporative Crystallization
  • Dissolution: Prepare a nearly saturated solution of the crude compound in a suitable solvent (e.g., Ethyl Acetate) at room temperature.

  • Filtration: Filter the solution to remove any undissolved particles.

  • Evaporation: Transfer the solution to a wide-mouthed flask or beaker. Cover the opening with a perforated material (like Parafilm with small holes poked in it) to slow the rate of evaporation and prevent dust from entering.

  • Incubation: Place the vessel in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days. A slower evaporation rate generally yields larger and higher-quality crystals.[10]

  • Isolation: Once a suitable quantity of crystals has formed, decant the remaining mother liquor and collect the crystals.

  • Washing and Drying: Briefly wash the crystals with a small amount of cold, fresh solvent and dry as described in the previous protocols.

  • Verification: Assess purity via HPLC and measure the melting point.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" The solution became supersaturated at a temperature above the compound's melting point in that solvent. / Cooling was too rapid.Re-heat the solution to dissolve the oil, add slightly more solvent, and cool much more slowly. Consider using a lower-boiling point solvent.[11]
No Crystals Form The solution is not sufficiently supersaturated. / Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution to a lower temperature. Reduce the volume of solvent by gentle evaporation.
Poor Recovery / Low Yield The compound has significant solubility in the cold solvent. / Too much solvent was used initially. / Excessive washing.Ensure the solution is cooled for a sufficient time. Use the minimum amount of solvent for dissolution. Use only a minimal amount of ice-cold solvent for washing. Consider using an anti-solvent to crash out more product.
Product Purity is Low Cooling was too rapid, trapping impurities. / The chosen solvent is not effective at separating the compound from a specific impurity.Recrystallize the material, ensuring a slow, controlled cooling rate.[15] Screen for a different solvent system that leaves the main impurity either highly soluble or completely insoluble.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • RM@Schools. Antisolvent Crystallization. Available from: [Link]

  • Scribd. Solvent Selection for Crystallization. Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. Available from: [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available from: [Link]

  • YouTube. (2024, October 21). What is Cooling Crystallization?. Available from: [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. Available from: [Link]

  • Google Patents. KR20060009873A - Method including antisolvent crystallization process.
  • University of Strasbourg. Guide for crystallization. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. SOP: CRYSTALLIZATION. Available from: [Link]

  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available from: [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Available from: [Link]

  • PMC. Crystallization of Membrane Proteins by Vapor Diffusion. Available from: [Link]

  • Scribd. Evaporative Crystallization Experiment. Available from: [Link]

  • ACS Publications. (2021, October 18). Droplet-Based Evaporative System for the Estimation of Protein Crystallization Kinetics. Available from: [Link]

  • Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
  • Opentrons. (2023, October 26). Protein Crystallization: Methods & Applications. Available from: [Link]

  • PMC. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea.... Available from: [Link]

  • ResearchGate. (2016, April 3). How to deodorize pyrrolidone derivatives.... Available from: [Link]

  • Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives....
  • PubChem. 3-Phenyl-1-piperidino-2-propyn-1-one. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubChem. (3R)-3-prop-1-en-2-ylpyrrolidin-2-one. Available from: [Link]

  • ResearchGate. (2025, August 6). The Crystal and Molecular Structure of the Antihistaminic Drug Triprolidine Hydrochloride Monohydrate.... Available from: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • RSC Publishing. (2021, May 26). Crystallization and Self-assembly of Shape-Complementary Sequence-defined Peptoids. Available from: [Link]

  • PMC. 1-(3-Pyridyl)pyrrolidine-2,5-dione. Available from: [Link]

  • PubChemLite. 2-pyrrolidinone, 3-pyrrolidino-1-(p-tolyl)- (C15H20N2O). Available from: [Link]

  • RSC Publishing. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.... Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • Bentham Science. (2015, May 6). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Available from: [Link]

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Application Note: Optimized Thin-Layer Chromatography (TLC) Conditions for Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidinone derivatives, characterized by their five-membered lactam (cyclic amide) ring, are critical pharmacophores in drug development. They form the structural backbone of the "racetam" class of nootropics and anticonvulsants (e.g., piracetam, levetiracetam) and serve as vital intermediates in asymmetric synthesis. Analyzing these compounds via Thin-Layer Chromatography (TLC) presents unique challenges: their high polarity often leads to severe band tailing on normal-phase silica, and many aliphatic pyrrolidinones lack the conjugated


-systems required for standard UV detection.

This application note provides a comprehensive, self-validating guide to the chromatographic behavior, mobile phase optimization, and chemical visualization of pyrrolidinone derivatives, grounded in field-proven methodologies.

Physicochemical Context & Chromatographic Causality

To achieve reproducible TLC separations, scientists must design conditions that directly address the molecular behavior of the pyrrolidinone ring. Do not rely on trial-and-error; instead, apply the following mechanistic principles:

Overcoming Silanol Interactions (The Tailing Phenomenon)

The stationary phase predominantly used for pyrrolidinones is Silica Gel 60 . The surface of unmodified silica gel is rich in free silanol groups (-Si-OH), which are weakly acidic (pKa ~4.5–5.0). The lactam ring of a pyrrolidinone acts as a strong hydrogen-bond acceptor (via the carbonyl oxygen) and, depending on substitution, a hydrogen-bond donor.

When a highly polar pyrrolidinone migrates up a silica plate, it interacts heterogeneously with these acidic silanols, causing the analyte to "stick" and streak across the plate.

  • The Solution (Modifiers): To achieve compact, dense spots, the mobile phase must include a competitive modifier. For basic or highly polar racetams, adding a volatile base like Ammonia (

    
    )  or Triethylamine (TEA)  competitively masks the acidic silanol sites[1],[2]. If the derivative contains acidic side chains, adding a trace amount of Glacial Acetic Acid (AcOH)  suppresses analyte ionization, maintaining it in a neutral, lipophilic state[2].
    
The Visualization Challenge

While some active pharmaceutical ingredients (APIs) like levetiracetam can be detected via short-wave UV (210–218 nm) due to auxiliary functional groups[3],[1], pure aliphatic 2-pyrrolidinones are strictly UV-inactive.

  • The Solution (Redox Staining): Universal chemical stains must be employed. Phosphomolybdic Acid (PMA) is the gold standard for these compounds[4]. The mechanism relies on a heat-catalyzed redox reaction: the pyrrolidinone analyte reduces the Mo(VI) in the heteropoly acid to lower oxidation states (Mo(V)/Mo(IV)), forming an intensely colored "molybdenum blue" complex against a yellow-green background. Alternatively, Iodine (

    
    )  vapor forms reversible, visible charge-transfer complexes with the lone electron pairs on the lactam nitrogen and oxygen[5].
    

Quantitative Data: Standardized TLC Conditions

The following table synthesizes validated mobile phase systems and expected Retention Factor (


) values for common pyrrolidinone derivatives. Use these as baseline parameters for method development.
Analyte ClassStationary PhaseOptimized Mobile Phase (v/v)

Value
Primary Detection
Levetiracetam Silica Gel 60

Toluene : Methanol : Ethyl Acetate (4:4:2)

UV 218 nm[3]
Levetiracetam Silica Gel 60

Ethyl Acetate : Methanol : Ammonia (7:1:2)

UV 210 nm[1]
Piracetam Silica Gel 60

Chloroform : Methanol : Glacial Acetic Acid : Triethylamine (16:4:0.2:0.2)

UV 254 nm[2]
Substituted 2-Pyrrolidinones Silica Gel 60

Ethyl Acetate : Petroleum Ether (3:7 to 1:1)

PMA Stain / Iodine[4],[5]

Experimental Protocols

The following self-validating protocols ensure high-resolution separation and detection.

Protocol A: Chamber Saturation & Plate Development

Failure to saturate the TLC chamber leads to solvent evaporation from the plate face, causing edge effects and non-reproducible


 values.
  • Preparation: Line a twin-trough glass TLC chamber with a piece of thick filter paper to increase the surface area for evaporation.

  • Solvent Mixing: Prepare the mobile phase precisely. For piracetam, mix 16 mL Chloroform, 4 mL Methanol, 0.2 mL Glacial Acetic Acid, and 0.2 mL Triethylamine[2]. Swirl to ensure homogeneity.

  • Saturation: Pour the mobile phase into the chamber, ensuring the filter paper is soaked. Seal the lid and allow the chamber to equilibrate for exactly 15 minutes at room temperature[2].

  • Application: Apply the sample (1–5

    
    g per spot) using a glass capillary or automated linomat applicator. Apply as a narrow 8 mm band rather than a circular spot to maximize resolution[2].
    
  • Development: Place the plate in the chamber. Develop until the solvent front reaches 1 cm from the top edge. Remove and dry immediately under a gentle stream of warm air.

Protocol B: PMA Staining for UV-Inactive Pyrrolidinones
  • Reagent Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute Ethanol[4]. Store in a dark glass bottle.

  • Dipping: Using forceps, quickly dip the developed and fully dried TLC plate into the PMA solution. Ensure total coverage, then immediately withdraw it.

  • Wiping: Wipe the back (glass/aluminum side) of the plate with a paper towel to prevent burning of excess reagent.

  • Heating: Place the plate on a TLC hotplate set to 100–110°C, or use a heat gun. Heat for 1–3 minutes.

  • Validation: The reaction is complete when dark blue spots (the reduced pyrrolidinone complexes) appear clearly against a light yellow-green background. Note: Overheating will cause the entire plate to turn blue, destroying contrast.

Workflow Visualization

The following diagram maps the logical decision tree for analyzing pyrrolidinone derivatives, emphasizing the critical juncture between mobile phase modification and visualization strategy.

G Start Pyrrolidinone Analyte StatPhase Stationary Phase Silica Gel 60 F254 Start->StatPhase MobPhase Mobile Phase Selection (Balance Polarity & H-Bonding) StatPhase->MobPhase Modifiers Add Modifiers (NH3, TEA, or AcOH) To suppress silanol tailing MobPhase->Modifiers Develop Chamber Saturation & Development Modifiers->Develop VisUV UV Detection (210-254 nm) For conjugated systems Develop->VisUV Conjugated / API? VisStain Chemical Staining (PMA/I2) For non-UV active lactams Develop->VisStain Aliphatic / Intermediate?

Caption: TLC workflow for pyrrolidinones, detailing phase selection, modifier causality, and visualization.

References

  • Development and Validation of HPTLC and First Derivative Spectrophotometric Methods for Determination of Levetiracetam in Bulk and Tablet Dosage Form Research Journal of Pharmacy and Technology URL:[Link]

  • Validated HPTLC method for the quantitation of levetiracetam in pure and tablet dosage form ResearchGate URL:[Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones MDPI - Molecules URL:[Link]

  • Photo-Thiocyanoamin

    
    - and 
    
    
    
    -Bonds: Reagent Development and Synthetic Applications
    The Journal of Organic Chemistry - ACS Publications URL:[Link]
  • Estimation of Piracetam in Bulk and Formulation Using High Performance Thin-Layer Chromatography International Journal of Innovative Science and Research Technology (IJISRT) URL:[Link]

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Application Note: UV-Vis Spectrophotometric Characterization of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Mechanistic Grounding & Chromophore Analysis

To develop a robust analytical method, one must first understand the molecular causality behind a compound's interaction with electromagnetic radiation. The UV-Vis absorption profile of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is entirely dictated by its conjugated


-electron system.

By deconstructing the molecule into its structural components, we can predict its spectral behavior:

  • The Core Chromophore: The primary absorbing unit is the N-aryl lactam system (the pyrrolidinone ring conjugated with the aromatic ring). Analytical data for the baseline unsubstituted analog, 1-phenyl-2-pyrrolidinone, demonstrates a primary

    
     transition with an absorption maximum (
    
    
    
    ) at 249 nm[1],[2].
  • The Auxochromic Effect: The target molecule features a para-methyl group on the phenyl ring (forming a p-tolyl group). This methyl group acts as an electron-donating auxochrome via hyperconjugation. By increasing electron density in the conjugated system, it slightly narrows the HOMO-LUMO energy gap, inducing a predictable bathochromic (red) shift of 3–5 nm relative to the baseline.

  • Spectroscopically Silent Moieties: The 3-piperidino group is attached to an

    
    -hybridized carbon (C3 of the pyrrolidinone ring). Because it lacks extended 
    
    
    
    -conjugation with the N-aryl system, it does not influence the primary absorption maximum and remains spectroscopically silent in the
    
    
    nm region.

Conclusion: The theoretical


 for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is firmly predicted to be 252–254 nm .

Analytical Reagents and Instrumentation

  • Analyte: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (Analytical standard, >99% purity).

  • Solvent: HPLC-Grade Methanol.

    • Causality: Methanol is selected for its excellent solvation properties for moderately polar lactams and its low UV cut-off (205 nm), ensuring zero solvent interference in the critical 240–260 nm analytical window.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 3500 or equivalent) equipped with a deuterium lamp.

  • Cuvettes: 10 mm pathlength fused quartz cuvettes.

    • Causality: Standard borosilicate glass absorbs heavily below 320 nm. Fused quartz is mandatory to achieve optical transparency down to 190 nm, preventing the cuvette material from masking the analyte's 253 nm peak.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step incorporates internal checks to guarantee that the final absorbance reading is a true reflection of the analyte's molar absorptivity (


), free from systemic artifacts.

Step 1: Gravimetric Stock Solution Preparation

  • Accurately weigh 10.0 mg of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone using a calibrated analytical balance (0.01 mg precision).

  • Transfer quantitatively to a 10 mL Class A volumetric flask.

  • Dissolve in ~7 mL of HPLC-grade Methanol, sonicate for 2 minutes to ensure complete dissolution, and dilute to the mark. (Concentration: 1.0 mg/mL).

Step 2: Volumetric Serial Dilution

  • Using a calibrated micropipette, transfer 100 µL, 250 µL, and 500 µL of the stock solution into separate 10 mL volumetric flasks.

  • Dilute each to the mark with Methanol to create working standards of 10, 25, and 50 µg/mL.

Step 3: Instrument Blanking (The Baseline Correction)

  • Power on the UV-Vis spectrophotometer and allow the deuterium lamp to warm up for 30 minutes to ensure photometric stability.

  • Fill two matched 10 mm quartz cuvettes with HPLC-grade Methanol. Place one in the reference beam and one in the sample beam.

  • Execute a baseline zero scan from 200 nm to 400 nm.

    • Causality: This mathematical subtraction eliminates the intrinsic absorbance of the solvent and the optical density of the quartz, establishing a true 0.000 AU baseline.

  • Self-Validation Check: Run the sample cuvette (still containing only Methanol) as a "Sample." The resulting spectrum must be a flat line at 0.000 AU (

    
     AU). If peaks appear, the cuvette is contaminated and must be re-cleaned.
    

Step 4: Spectral Acquisition

  • Empty the sample cuvette, rinse it twice with the 25 µg/mL working standard, and fill it with the same standard.

  • Scan the sample from 200 nm to 400 nm at a scan rate of 300 nm/min with a spectral bandwidth of 1.0 nm.

  • Record the exact wavelength of maximum absorbance (

    
    ) and the corresponding absorbance value.
    

Data Presentation & Interpretation

Table 1: Chromophore Analysis and Theoretical Prediction
Structural ComponentChromophoric ContributionExpected Shift (

)
Cumulative

1-Phenyl-2-pyrrolidinone core Base conjugated N-aryl lactam systemBaseline[1]~249 nm
para-Methyl group (p-tolyl) Hyperconjugation (electron-donating)+3 to +5 nm (Bathochromic)~252 - 254 nm
3-Piperidino group Aliphatic amine (

hybridized)
0 nm (No extended conjugation)~252 - 254 nm
Table 2: Example Calibration Parameters for Quantitative Analysis
ParameterRecommended SpecificationCausality / Rationale
Analytical Wavelength ~253 nmPeak of maximum absorbance provides the highest quantitative sensitivity.
Concentration Range 5 - 50 µg/mLEnsures absorbance remains within the linear dynamic range (0.1 - 1.0 AU).
Solvent Matrix HPLC-Grade MethanolUV cut-off (205 nm) prevents solvent interference at the target wavelength.

Mandatory Visualization: Protocol Workflow

UVVisProtocol N1 1. Sample Preparation Stock & Working Solutions N2 2. Instrument Initialization Lamp Warm-up & Setup N1->N2 N3 3. Baseline Correction Matched Solvent Blanking N2->N3 N4 4. Spectral Acquisition Scan 200 - 400 nm N3->N4 Causality: Eliminates solvent absorbance N5 5. Data Validation Linearity & λ_max Confirmation N4->N5

Workflow for UV-Vis spectral analysis, highlighting causality in baseline correction and validation.

Troubleshooting & Expert Insights

  • Solvatochromism Considerations: If the protocol is adapted to use a non-polar solvent (e.g., hexane) instead of methanol, expect a slight hypsochromic (blue) shift in the

    
     transitions due to the lack of hydrogen bonding with the carbonyl oxygen. However, the dominant 
    
    
    
    transition of the N-aryl system at ~253 nm will remain relatively robust.
  • Deviations from Beer-Lambert Linearity: If the absorbance at 253 nm exceeds 1.2 AU, the relationship between concentration and absorbance may become non-linear due to stray light effects and electrostatic interactions between analyte molecules. Always dilute the sample to bring the peak within the 0.1 – 1.0 AU range.

References

  • Lucas-Lopez, C., Patterson, S., Blum, T., Straight, A. F., Toth, J., Slawin, A. M. Z., Mitchison, T. J., & Sellers, J. R. (2005). "Absolute Stereochemical Assignment and Fluorescence Tuning of the Small Molecule Tool, (-)-Blebbistatin." European Journal of Organic Chemistry, Wiley-VCH. Available at:[Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard reference for UV-Vis baseline correction and cuvette causality).

Sources

Troubleshooting & Optimization

Troubleshooting extraction yields of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for troubleshooting extraction yields of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the purification and isolation of this compound. The following information is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone that influence its extraction?

A1: Understanding the molecule's structure is critical. It is a multifunctional compound with three key regions that dictate its behavior during extraction:

  • Piperidine Ring: This is a cyclic secondary amine, making the molecule basic. At acidic pH, the nitrogen atom will be protonated, forming a water-soluble salt.[1][2][3][4]

  • 2-Pyrrolidinone Ring: This is a lactam (a cyclic amide). While relatively stable, the amide bond is susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[5][6][7] This part of the molecule is polar.

  • p-Tolyl Group: This aromatic, non-polar moiety increases the molecule's affinity for organic solvents.

The extraction strategy must therefore balance the basicity of the piperidine group with the overall polarity of the molecule.

Q2: Why is my extraction yield consistently low, even when I confirm the synthesis reaction is complete by TLC or LC-MS?

A2: This is a classic and frequent issue that almost always points to the workup and extraction procedure rather than the reaction itself. The most common causes are incorrect pH of the aqueous phase during extraction, use of a sub-optimal organic solvent, or the formation of a stable emulsion. Low yields after a complete reaction are solvable by optimizing the extraction protocol.

Q3: What is a standard liquid-liquid extraction (LLE) protocol for isolating this compound after synthesis?

A3: A general protocol involves dissolving the crude reaction mixture in a suitable organic solvent and performing sequential washes.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash (Optional): Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials. Caution: Your product may also partition into the acidic aqueous layer if the pH is too low.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to remove acidic byproducts. This step is also crucial for ensuring the piperidine nitrogen on your product is in its neutral, free-base form.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer and help break any emulsions.[8]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: What are the most likely impurities to be found alongside the product?

A4: Impurities can originate from several sources:

  • Unreacted Starting Materials: Such as the precursor to the pyrrolidinone ring or the p-tolyl amine.

  • Reagent-Related Impurities: Byproducts from coupling agents or other reagents used in the synthesis.[9][10]

  • Side-Reaction Products: Depending on the synthetic route, side reactions can generate structurally similar impurities.

  • Degradation Products: Hydrolysis of the lactam ring can lead to the formation of a γ-aminobutyric acid derivative, which is highly polar.[5][6]

In-Depth Troubleshooting Guide

This section addresses specific, common problems encountered during the extraction of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone in a detailed question-and-answer format.

Issue 1: Low Product Recovery — Product Remains in the Aqueous Layer
Question: My analysis (e.g., TLC) of the aqueous layer after extraction shows a significant amount of my desired product. How do I get it into the organic phase?

Answer: This is the most common challenge and is almost always related to pH control and solvent choice. The basic piperidine nitrogen dictates the molecule's solubility.

Potential Cause 1: Incorrect pH of the Aqueous Phase If the aqueous phase is acidic or even neutral (pH ≤ 7), the piperidine nitrogen (pKa typically ~9-11) will be protonated, forming an ammonium salt. This salt is highly polar and will preferentially stay in the aqueous layer.

Solution 1: pH Adjustment

  • Action: Before extracting, adjust the pH of the aqueous layer to be basic, ideally 2 pH units above the pKa of the piperidine moiety. A target pH of 10-11 is generally effective.[11][12]

  • Protocol: Use a dilute base like 1M or 2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Add the base dropwise while monitoring with pH paper or a pH meter.

  • Causality: By making the solution basic, you deprotonate the piperidinyl nitrogen, neutralizing its charge. This significantly reduces the molecule's polarity, thereby increasing its partition coefficient into the organic solvent.[12]

Potential Cause 2: Sub-optimal Organic Solvent The polarity of your extraction solvent must be well-matched to the analyte. While the p-tolyl group provides lipophilicity, the pyrrolidinone ring adds significant polarity.

Solution 2: Solvent Selection & Optimization

  • Action: If using a very non-polar solvent like hexane or diethyl ether is yielding poor results, switch to a solvent of intermediate polarity.

  • Recommended Solvents:

    • Dichloromethane (DCM): An excellent starting point. Its higher density simplifies separation (it forms the bottom layer) and it can dissolve a wide range of polarities.

    • Ethyl Acetate (EtOAc): Another common and effective choice.

  • Causality: The principle of "like dissolves like" is paramount. A solvent must be capable of effectively solvating the molecule to pull it from the aqueous phase. For a molecule with mixed polarity like this one, DCM and EtOAc often provide the best balance.[11][13]

Potential Cause 3: High Aqueous Solubility (Salting-Out Effect) Even at the optimal pH, your product may retain some solubility in the aqueous phase.

Solution 3: Employ the "Salting-Out" Technique

  • Action: After pH adjustment, add a significant amount of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer until it is saturated.

  • Protocol: This is most commonly achieved by performing the final wash with a saturated brine solution.

  • Causality: Saturating the aqueous layer with salt reduces the solubility of organic molecules by decreasing the amount of "free" water available for solvation. This effectively "pushes" the organic compound into the organic phase, improving recovery.[11][13]

Issue 2: Persistent Emulsion Formation at the Solvent Interface
Question: During the extraction, a thick, stable layer forms between the organic and aqueous phases, making separation impossible. What causes this and how can I resolve it?

Answer: Emulsions are a common frustration in liquid-liquid extraction, often caused by the presence of surfactant-like impurities or by excessive agitation.[12]

Solution 1: Mechanical & Physical Methods

  • Gentle Mixing: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for equilibrium to be reached without high shear forces.

  • Add Brine: Adding saturated NaCl solution can often help break an emulsion by increasing the ionic strength of the aqueous phase.

  • Filter through Celite®: Decant the entire mixture (both layers and the emulsion) through a pad of Celite® or diatomaceous earth in a Büchner funnel. This often breaks the emulsion, and the two phases can then be separated in a clean funnel.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective way to force the layers to separate.

Issue 3: Product Degradation During Extraction and Workup
Question: My final product yield is low, and I've identified a new, highly polar spot on my TLC plate. I suspect the molecule is degrading. How can I prevent this?

Answer: This is a valid concern, as the 2-pyrrolidinone ring (a lactam) is susceptible to hydrolysis under harsh conditions.

Potential Cause: Lactam Ring Hydrolysis Prolonged exposure to either strong acid or strong base, particularly at elevated temperatures, can cause the amide bond in the pyrrolidinone ring to cleave, opening the ring to form a γ-aminobutyric acid derivative.[5][6]

Solution: Use Mild Conditions and Minimize Exposure Time

  • Temperature Control: Perform all extraction and washing steps at room temperature or in an ice bath to slow the rate of potential hydrolysis.

  • Use Weaker Reagents:

    • Instead of 6M HCl, use 1M HCl for acidic washes.

    • Instead of 5M NaOH, use saturated sodium bicarbonate (NaHCO₃) or 1M K₂CO₃ for basification. These are sufficiently basic to deprotonate the piperidine but are less harsh on the lactam ring.

  • Efficiency: Do not let the reaction mixture sit for extended periods in highly acidic or basic solutions. Proceed through the washing steps efficiently.

Issue 4: Isolated Product is Impure (e.g., Discolored, Oily)
Question: After removing the solvent, my product is a dark oil instead of a clean solid, and analysis shows multiple impurities. How can I improve the purity?

Answer: This indicates that impurities with similar solubility to your product are being co-extracted. A more selective purification technique like back-extraction or column chromatography is required.

Solution 1: Implement a Back-Extraction Protocol Back-extraction is a powerful technique to separate a basic product from neutral or acidic impurities.[1][11]

  • Step 1: Initial Extraction: Perform a standard extraction of your crude product into an organic solvent (e.g., DCM).

  • Step 2: Acidic Extraction: Transfer the organic layer to a clean separatory funnel and extract it with a dilute acid (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Step 3: Separation: Discard the organic layer containing the neutral impurities.

  • Step 4: Re-Isolation: Take the acidic aqueous layer, cool it in an ice bath, and carefully basify it to pH 10-11 with a dilute base (e.g., 2M NaOH).

  • Step 5: Final Extraction: Extract the now-purified, free-base product from the aqueous layer with fresh organic solvent (DCM or EtOAc). Wash this new organic layer with brine, dry, and concentrate to yield a much purer product.

Solution 2: Column Chromatography If back-extraction does not remove all impurities, purification by flash column chromatography is the next logical step.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount (~1%) of triethylamine (Et₃N) to the mobile phase can be beneficial to prevent the basic product from streaking on the acidic silica gel.

Data & Protocols

Table 1: Key Extraction Parameters
ParameterRecommendationRationale
Aqueous pH for Extraction 10 - 11To ensure the piperidine nitrogen is in its neutral, free-base form, maximizing its solubility in the organic phase.[11][12]
Primary Organic Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc)These solvents have an intermediate polarity that is well-suited for the molecule's mixed polar and non-polar characteristics.[13]
Washing Reagents 1M HCl (acid wash), Sat. NaHCO₃ (base wash), Brine (final wash)Systematically removes basic, acidic, and aqueous impurities.[8]
Emulsion Breaking Saturated Brine, Centrifugation, Filtration through Celite®Effective methods to resolve phase separation issues.
Degradation Prevention Use dilute reagents (≤ 1M), perform washes at 0-25 °CMinimizes the risk of hydrolyzing the 2-pyrrolidinone lactam ring.[5][6]
Experimental Protocol: High-Purity Isolation via Back-Extraction
  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk reaction solvent.

  • Dissolve the crude residue in 10 volumes of Ethyl Acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with: a. 5 volumes of saturated NaHCO₃ solution. b. 5 volumes of water.

  • Separate the organic layer. Extract this organic layer three times with 5 volumes of 1M HCl each time. Combine the acidic aqueous extracts.

  • The neutral impurities remain in the original ethyl acetate layer, which can now be discarded.

  • Cool the combined acidic aqueous layer in an ice bath.

  • Slowly add 2M NaOH solution with swirling until the pH of the aqueous solution is between 10 and 11 (confirm with pH paper). A precipitate or cloudiness may appear as the free-base product becomes insoluble.

  • Extract this basic aqueous solution three times with 10 volumes of Dichloromethane each time.

  • Combine the dichloromethane extracts and wash with 5 volumes of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Diagram 1: Standard Liquid-Liquid Extraction Workflow

G A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., DCM) A->B C Wash with sat. NaHCO3 (Removes Acidic Impurities) B->C D Wash with Brine (Removes Water) C->D H Aqueous Waste C->H Separate Layers E Dry Organic Layer (e.g., Na2SO4) D->E I Aqueous Waste D->I Separate Layers F Filter and Concentrate E->F G Isolated Product F->G

Caption: Standard workflow for liquid-liquid extraction.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G A Problem: Low Extraction Yield B Is product in aqueous layer? A->B C YES B->C D NO B->D E Check pH of aqueous layer. Is it < 9? C->E J Consider product degradation or incomplete reaction. D->J F YES E->F G NO E->G H Adjust pH to 10-11 with dilute base and re-extract. F->H I Add NaCl or Na2SO4 ('Salt Out') and re-extract. G->I

Caption: Decision tree for troubleshooting low extraction yields.

Diagram 3: High-Purity Back-Extraction Workflow

G A Crude Product in Organic Solvent (e.g., EtOAc) B Extract with 1M HCl A->B C Organic Layer: Neutral Impurities (DISCARD) B->C Separate D Aqueous Layer (Acidic): Protonated Product B->D Separate E Basify to pH 10-11 with dilute NaOH D->E F Extract with fresh Organic Solvent (e.g., DCM) E->F G Aqueous Waste F->G Separate H Organic Layer: Pure Product F->H Separate I Wash with Brine, Dry, and Concentrate H->I J Highly Pure Product I->J

Caption: Workflow for purification using acid-base back-extraction.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772–7776.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Proceedings.Science. (n.d.). Optimization of the process of extraction of fat and polar compounds with pressurized liquid (PLE) aiming at the purification of meal.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.
  • La-Beck, N. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11579-11583.
  • BenchChem. (2025, December). dealing with elimination reactions of the pyrrolidinone core during synthesis.
  • BenchChem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Organic Syntheses. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
  • Arkat USA. (2024, September 16). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
  • ChemScene. (n.d.). (S)-1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride.
  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Hindawi. (2017, May 2). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L.
  • International Scholars Journals. (n.d.). Isolation of piperdine from Piper nigrum and its antiproliferative activity.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed. (n.d.). The effect of pH on nitrogen supply, cell lysis, and solvent production in fermentations of Clostridium acetobutylicum.
  • Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • Wikipedia. (n.d.). Pyrrolidine.
  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1 - EPO.
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • PubChem. (n.d.). 2-Piperidone | C5H9NO | CID 12665.
  • PMC. (2019, September 27). Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin citrinin.
  • MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.
  • PMC. (n.d.). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.
  • Organic Syntheses Procedure. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RCRV_MmVPrbUewgq-F0Td44WXNAfa6UM98_BB13KeE_zGzBNH2NWbC7HuyGDEGOzsFyxRY7R4oM9EY0hFpNpU5iYHHPcG14loAgCZNmhpsvVvdSK98ankt8C9-Y6-U9QpTg0cvIjKQ==
  • Google Patents. (n.d.). US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone.
  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities.
  • MDPI. (2023, May 17). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • ChemicalBook. (n.d.). 3-[((2R)-1-METHYLPYRROLIDIN-2-YL)METHYL]-5-[(E)-2-(PHENYLSULFONYL)VINYL]INDOLE) Product Description.

Sources

Overcoming baseline noise in LC-MS analysis of pyrrolidinone impurities

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (LC-MS/MS Division) Ticket ID: NMP-NOISE-001 Subject: Eliminating Baseline Noise and Carryover in N-Methyl-2-Pyrrolidone (NMP) Analysis

Introduction: The "Ghost" in the Machine

Welcome to the technical support center. If you are analyzing pyrrolidinone impurities—specifically N-methyl-2-pyrrolidone (NMP) , 2-pyrrolidone , or N-vinylpyrrolidone —and facing persistent baseline noise, high background signals, or "ghost peaks" that survive blank injections, you are encountering a known physicochemical phenomenon, not just a dirty column.

NMP is a ubiquitous dipole. It is a Class 2 residual solvent (ICH Q3C) widely used in peptide synthesis, electrode manufacturing, and even as a cleaning agent for parts of your LC system. Its high polarity (


) and ability to swell PEEK tubing create a "memory effect" that defies standard C18 wash protocols.

This guide moves beyond basic troubleshooting to address the root causes: retention failure , system adsorption , and isobaric interference .

Module 1: Diagnostic & Source Identification

User Question: I see a high background signal between m/z 100 and 200. How do I confirm this is NMP and not general chemical noise?

Expert Response: You must characterize the spectral signature. NMP (MW 99.13) does not just appear at its protonated mass. It forms stable clusters and adducts that populate the low-mass region, often masking trace impurities.

Step-by-Step Diagnostic Protocol:

  • Scan Mode: Run a Q1 scan (m/z 50–250) with no column (union connector only).

  • Signature Check: Look for the following ions:

    • m/z 100.1: Protonated monomer

      
      .
      
    • m/z 122.1: Sodium adduct

      
      .
      
    • m/z 199.2: Protonated dimer

      
      .
      
  • The "Zero-Volume" Test: Inject 0 µL (run the gradient without needle movement).

    • Result A: Signal persists? → Contamination is in the mobile phase or pumps.

    • Result B: Signal disappears? → Contamination is in the injector/needle wash.

Visualization: The Contamination Loop NMP is aggressive toward polymers. It penetrates PEEK tubing, creating a reservoir that leaches out over time.

NMP_Contamination_Loop Source Contamination Source (Peptide Synthesis / Wash Solvent) Adsorption Adsorption into PEEK Tubing (Swelling Effect) Source->Adsorption Introduction Leaching Slow Leaching (The 'Ghost' Peak) Adsorption->Leaching Gradient Change Detection High Baseline / Carryover (m/z 100, 199) Leaching->Detection FalseNegative False Negative (Standard Wash Fails) Detection->FalseNegative User washes with ACN FalseNegative->Adsorption NMP remains trapped

Figure 1: The NMP hysteresis loop. Standard organic washes often fail because NMP trapped inside polymer matrices releases slowly when mobile phase polarity changes.

Module 2: Chromatographic Optimization (Separation)

User Question: My NMP peak elutes in the void volume on my C18 column, causing ion suppression. How do I retain it?

Expert Response: Standard C18 chemistry is fundamentally unsuited for small, polar lactams. NMP elutes near the void (


), where salts and unretained matrix components cause massive signal suppression. You must switch mechanisms from hydrophobic interaction  to hydrophilic partitioning .

Recommended Strategy: HILIC or Polar-Embedded Phases We recommend using Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar impurities away from the suppression zone.

Table 1: Column Selection Guide for Pyrrolidinones

Column ChemistryRetention MechanismSuitabilityNotes
Standard C18 Hydrophobic InteractionPoor Elutes in void; high suppression risk.
Polar-Embedded C18 Hydrophobic + H-BondingModerate Better peak shape, but retention still low for NMP.
HILIC (Amide) Partitioning + H-BondingExcellent Strong retention (

); elutes after void salts.
Mixed-Mode (C18/AX) RP + Anion ExchangeGood Useful if separating NMP from acidic drug substances.

Protocol: HILIC Method Setup

  • Column: Amide-functionalized silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 90:10 ACN:Water (pH 3.0).

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN:Water.

    • Note: HILIC requires high organic starting conditions (opposite of Reverse Phase).

  • Gradient: Hold high organic (95% A) for 1 min, ramp to lower organic to elute.

Module 3: System Hygiene & Decontamination

User Question: I replaced the column, but the background persists. How do I clean the LC system?

Expert Response: Because NMP swells PEEK, you must use a wash solvent that penetrates the polymer matrix without dissolving it, followed by a solvent that removes the NMP. Isopropanol (IPA) is the key bridging solvent.

The "Deep Clean" Protocol (remove column first):

  • Solvent A: Water (LC-MS Grade).[1]

  • Solvent B: Isopropanol (IPA).

  • Procedure:

    • Flush system with 100% IPA for 60 minutes at low flow. IPA swells PEEK slightly, helping release trapped NMP.

    • Switch to 50:50 Methanol:Water for 30 minutes to flush the IPA.

    • Critical: Replace the needle seat and rotor seal if they are PEEK. Switch to Vespel or ceramic if compatible with your pH range.

Module 4: Mass Spectrometry Tuning

User Question: How do I optimize the MS to detect trace NMP levels despite the noise?

Expert Response: To improve the Signal-to-Noise (S/N) ratio, you must move away from generic settings. High source temperatures help desolvate the NMP clusters, and specific MRM transitions reduce isobaric interference.

Workflow: Method Development Decision Tree

Method_Dev_Tree Start Start Method Dev PolarityCheck Is Analyte Polar? (log P < 0) Start->PolarityCheck SelectHILIC Select HILIC Column (Amide/Silica) PolarityCheck->SelectHILIC Yes (NMP) SelectC18 Select C18 Column PolarityCheck->SelectC18 No SourceOpt Optimize Source Temp (>350°C for cluster breakup) SelectHILIC->SourceOpt MRM_Setup Set MRM Transitions 100 -> 58 (Quant) 100 -> 41 (Qual) SourceOpt->MRM_Setup FinalCheck Verify S/N > 10 at LOQ MRM_Setup->FinalCheck

Figure 2: Logical flow for establishing a robust NMP quantification method. Note the critical decision to use HILIC for polar retention.

Recommended MS Parameters (Generic Triple Quad):

  • Ionization: ESI Positive.

  • Source Temp: 350°C - 400°C (High heat reduces solvent clustering noise).

  • Cone Gas: High flow (helps prevent dirty matrix from entering the source).

  • Transitions:

    • Quantifier: 100.1

      
       58.1 (Loss of propene/ring opening).
      
    • Qualifier: 100.1

      
       41.1.
      
    • Internal Standard: Use N-methyl-2-pyrrolidone-d3 (m/z 103

      
       61).
      
References
  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Tölgyesi, A., et al. (2026).[2] Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Center for Drug Evaluation and Research (FDA). (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Retrieved from [Link]

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Temperature for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing column temperature—a critical but often underestimated parameter in method development. By controlling temperature, you can significantly enhance peak shape, improve resolution, ensure reproducibility, and reduce analysis time.

This document moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the HPLC separation of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

Q1: Why is column temperature such a critical parameter in HPLC?

A1: Column temperature is a powerful tool that directly influences nearly every key chromatographic outcome.[1][2] Its importance stems from its effect on the thermodynamics and kinetics of the separation process:

  • Viscosity and Pressure: Increasing temperature lowers the viscosity of the mobile phase.[3] This directly reduces the system backpressure, which can allow for the use of higher flow rates to shorten run times, a significant advantage in high-throughput environments.[1][3]

  • Mass Transfer and Efficiency: Higher temperatures increase the diffusion rate of the analyte molecules.[1] This facilitates faster movement between the stationary and mobile phases, leading to more efficient mass transfer and often resulting in sharper, narrower peaks.[3]

  • Analyte Retention: Generally, raising the column temperature increases the kinetic energy of analyte molecules, reducing their interaction with the stationary phase and leading to shorter retention times.[2][3]

  • Selectivity: Temperature can alter the selectivity (the separation factor between two peaks) of a separation.[2][4] For structurally similar compounds, even a small change in temperature can change the relative retention and potentially resolve co-eluting peaks or even reverse their elution order.[4][5]

  • Reproducibility: Fluctuations in ambient temperature can cause significant shifts in retention times if the column is not thermostatted.[1][2] Maintaining a stable, controlled column temperature is paramount for method robustness and reproducibility.[2]

Q2: How does temperature specifically affect the separation of a polar, basic compound like 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone?

A2: The chemical structure of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone—containing a basic piperidine nitrogen and being a relatively polar molecule—presents specific challenges that temperature can help mitigate.

  • Mitigating Peak Tailing: The basic piperidine moiety can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction is a common cause of severe peak tailing. Increasing the temperature can provide sufficient energy to disrupt these interactions, leading to more symmetrical peaks.[6][7]

  • Improving Retention for Polar Compounds: While this compound is polar, in reversed-phase HPLC, increasing temperature typically reduces retention.[2] However, for some highly polar compounds, alternative techniques like Hydrophilic Interaction Chromatography (HILIC) might be employed, where temperature effects can be different.[8] For standard reversed-phase methods, temperature must be balanced to ensure adequate retention for quantification while improving peak shape.

  • Managing Chiral Separations: If you are separating enantiomers of this compound, temperature becomes even more critical. Enantioselective interactions on a chiral stationary phase (CSP) are often enthalpically driven. In many cases, decreasing the temperature enhances chiral selectivity and improves resolution.[9] However, this is not universal, and the optimal temperature must be determined experimentally.[4][10]

Q3: What is a good starting temperature for method development?

A3: For standard reversed-phase HPLC, a good starting point is slightly above ambient temperature, typically between 35–45°C .[3] This range is often sufficient to overcome minor viscosity issues and ensure the method is robust against fluctuations in room temperature.[3] If peak tailing is observed, or if you are using a high-viscosity mobile phase, exploring temperatures up to 60°C is a logical next step.[3] For chiral separations, it is often beneficial to start lower, for instance at 25°C, and evaluate both lower and higher temperatures from there.[9]

Q4: Can changing the temperature really change the elution order of my analyte and an impurity?

A4: Yes, absolutely. This phenomenon, known as a change in selectivity, is one of the most powerful applications of temperature optimization.[2][4] Different compounds respond to temperature changes in distinct ways based on their thermodynamic properties of interaction with the stationary phase. By changing the temperature, you can alter the relative retention times, which may be sufficient to resolve a critical pair of co-eluting peaks. In some cases, the elution order can completely reverse, which can be a valuable tool during method development.[4]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone where temperature is a key factor.

Problem 1: My peak for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is tailing severely.

Potential Cause Explanation & Temperature-Based Solution
Secondary Silanol Interactions The basic piperidine nitrogen in your analyte interacts with acidic silanol groups on the column packing, causing peak tailing.[7] Solution: Increase the column temperature in increments of 5-10°C (e.g., from 30°C to 40°C, then to 50°C). The added thermal energy helps to disrupt these secondary interactions, often resulting in a significantly more symmetrical peak.
Thermal Mismatch The mobile phase entering the column is at a different temperature than the column itself (e.g., room temperature solvent entering a heated column). This can cause peak distortion.[2][3] Solution: Ensure your HPLC system has a mobile phase pre-heater or allow sufficient tubing length inside the column compartment for the solvent to equilibrate to the column temperature before it enters the column.[11]
Column Overload Injecting too much sample mass can lead to non-linear adsorption behavior and cause peak distortion, which can appear as tailing or fronting.[6] Solution: While not a direct temperature fix, increasing the temperature can sometimes increase the sample loading capacity of the column. However, the primary solution is to reduce the injection volume or sample concentration.

Problem 2: The retention time of my analyte is drifting between injections or from day to day.

Potential Cause Explanation & Temperature-Based Solution
Poor Temperature Control The most common cause of retention time drift is an unstable column temperature.[12] Even a few degrees of change in the lab's ambient temperature can affect retention if the column is not properly thermostatted.[1] Solution: Always use a high-quality column oven and set it to at least 5-10°C above the highest expected ambient temperature (e.g., 35°C) to ensure stable and reproducible control.[3] Ensure the oven is allowed to fully equilibrate before starting your analytical run.
Slow Column Equilibration The column has not reached thermal and chemical equilibrium with the mobile phase before the injection is made.[9] Solution: Before starting a sequence, allow the mobile phase to flow through the column at the set temperature for a sufficient time, typically 15-20 column volumes, to ensure a stable baseline and consistent temperature.

Problem 3: My analyte peak is not fully resolved from a nearby impurity.

Potential Cause Explanation & Temperature-Based Solution
Insufficient Selectivity The separation factor (α) between your analyte and the impurity is too low at the current operating temperature. Solution: Perform a temperature scouting study. Analyze your sample at three distinct temperatures (e.g., 25°C, 40°C, and 55°C) while keeping all other method parameters constant.[1] Plot the resolution (Rs) versus temperature. This will reveal if increasing or decreasing the temperature improves the separation. Often, an optimal temperature exists where resolution is maximized.[5]

Problem 4: My system backpressure is too high.

Potential Cause Explanation & Temperature-Based Solution
High Mobile Phase Viscosity The viscosity of the mobile phase (especially highly aqueous ones) creates high resistance to flow through the packed column bed. Solution: Increasing the column temperature is a very effective way to lower mobile phase viscosity and, consequently, reduce system backpressure.[3][13] For every 1°C increase, you can expect a ~1-2% decrease in backpressure. This can allow you to use higher flow rates for faster analysis without exceeding the pressure limits of your system.[1]
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Temperature Optimization Study

This protocol provides a step-by-step guide to systematically determine the optimal column temperature for your separation.

  • System Preparation:

    • Install the analytical column (e.g., a C18 column for reversed-phase or a chiral column if separating enantiomers).

    • Prime the HPLC system with the chosen mobile phase.

  • Initial Conditions:

    • Set the flow rate to your desired starting point (e.g., 1.0 mL/min).

    • Set the column oven to the lowest temperature in your study (e.g., 25°C).

  • Equilibration:

    • Equilibrate the entire system by pumping the mobile phase for at least 20 minutes or until a stable baseline and pressure reading are achieved.

  • Analysis at First Temperature:

    • Perform three replicate injections of your sample (3-Piperidino-1-(p-tolyl)-2-pyrrolidinone with any relevant impurities).

    • Record the retention time, peak area, peak width, and resolution between the critical peak pair.

  • Temperature Increase and Re-equilibration:

    • Increase the column oven temperature to the next setpoint (e.g., 40°C).

    • Allow the system to re-equilibrate for at least 15 minutes to ensure the column and mobile phase have reached the new temperature.

  • Analysis at Subsequent Temperatures:

    • Repeat Step 4 at the new temperature.

    • Continue this process for all desired temperature points (e.g., 55°C, 70°C).

  • Data Analysis:

    • Create a table summarizing the chromatographic data at each temperature.

    • Plot Resolution (Rs) vs. Temperature to visually identify the optimal temperature that provides the best separation for your critical peak pair.

Table 1: General Effects of Increasing Column Temperature on HPLC Parameters
ParameterEffect of Increasing TemperatureRationale
Retention Time DecreasesIncreases analyte kinetic energy, reducing interaction with the stationary phase.[2][3]
Resolution (Rs) Variable (Can Increase or Decrease)Affects selectivity (α) and efficiency (N); the net effect is compound-dependent and must be determined experimentally.[1][5]
Selectivity (α) ChangesAlters the thermodynamics of analyte partitioning between mobile and stationary phases.[2][4]
Peak Efficiency (N) Generally IncreasesFaster mass transfer due to lower viscosity and higher diffusivity leads to narrower peaks.[1][3]
Peak Asymmetry (Tailing) Generally Improves (Decreases)Reduces secondary interactions, especially for basic compounds on silica-based columns.[7]
System Backpressure DecreasesSignificantly lowers the viscosity of the mobile phase.[3][13]
Section 4: Visual Diagrams
Diagram 1: Troubleshooting Workflow for Poor Resolution

This diagram outlines a logical workflow for using temperature to troubleshoot a co-elution or poor resolution issue.

G cluster_0 Troubleshooting Workflow: Poor Resolution Start Problem: Poor Resolution (Rs < 1.5) Scout Perform Temperature Scout (e.g., 25°C, 40°C, 55°C) Start->Scout Decision Is Resolution Improved? Scout->Decision Optimize Fine-tune Temperature (± 2-5°C around best point) Decision->Optimize  Yes Alternative Temperature is not the optimal parameter. Consider Mobile Phase or Stationary Phase changes. Decision->Alternative  No Success Optimized Method (Rs ≥ 1.5) Optimize->Success

Caption: A step-by-step workflow for optimizing resolution using temperature.

Diagram 2: Interplay of Temperature and Chromatographic Parameters

This diagram illustrates how a single change in temperature causally affects multiple aspects of the chromatographic system.

G cluster_1 Cause and Effect of Temperature in HPLC Temp Increase Column Temperature Viscosity Decrease Mobile Phase Viscosity Temp->Viscosity Diffusion Increase Analyte Diffusivity Temp->Diffusion Retention Decrease Analyte Retention Time Temp->Retention Selectivity Alter Separation Selectivity Temp->Selectivity Pressure Decrease System Backpressure Viscosity->Pressure Efficiency Increase Peak Efficiency (Sharper Peaks) Diffusion->Efficiency Resolution Resolution Changes (Improve or Worsen) Selectivity->Resolution Efficiency->Resolution

Caption: The interconnected effects of increasing column temperature in HPLC.

References
  • The Importance of Temperature in Liquid Chromatography.

  • How Does Column Temperature Affect HPLC Resolution?.

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.

  • How does increasing column temperature affect LC methods?.

  • Influence of Column Temperature on Reversed-Phase Chromatography of an Intact Antibody.

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms.

  • Temperature Effect on the Separation Performance of Chromatography.

  • Playing with Selectivity for Optimal Chiral Separation.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.

  • HPLC for the Retention and Resolution of Very Polar Compounds.

  • New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline.

  • Troubleshooting Basics, Part 4: Peak Shape Problems.

  • A Versatile Mixed-Mode HPLC Method for Sensitive Quantification of Polyvinylpyrrolidone in Pharmaceutical, Cosmetic, and Environmental Samples with a Greenness Assessment.

  • Chiral HPLC Column Selection and Method Development Guide.

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.

  • Synthesis of a New Chiral Pyrrolidine.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.

  • How Does Temperature Affect Selectivity?.

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis.

  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions.

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.

  • HPLC-UV Method Development for Highly Polar Impurities.

  • HPLC Troubleshooting Guide.

  • HPLC Method Development.

  • CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY.

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide.

  • HPLC Troubleshooting: Solutions for Common Problems.

  • Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules.

  • Optimize Column Temperature for HPLC Peak Symmetry.

  • Development and validation of rapid RP-HPLC method for estimation of piperine in Piper nigrum L..

  • HPLC TROUBLESHOOTING: A REVIEW.

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Technical Support Center: Resolving Peak Tailing for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with chromatographic peak shape distortions—specifically peak tailing—when analyzing 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

Because this compound contains a highly basic piperidine moiety, it requires specialized chromatographic strategies to ensure accurate quantification, peak purity, and method reproducibility.

Part 1: Core Causality & Mechanism (FAQs)

Q1: Why does 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone consistently exhibit severe peak tailing on standard C18 columns? A: The root cause is a mixed-mode retention mechanism driven by the molecule's structure. The piperidine ring contains a secondary/tertiary nitrogen that is highly basic (typical pKa ~9.5). In standard reversed-phase liquid chromatography (RPLC) at a mid-range pH (e.g., pH 5–7), this nitrogen is fully protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase—which have a pKa of approximately 3.5 to 4.5—deprotonate to form anionic sites (Si-O⁻).

While the primary retention mechanism is the expected hydrophobic partitioning of the p-tolyl and pyrrolidinone groups into the C18 phase, the protonated piperidine undergoes strong secondary electrostatic (ion-exchange) interactions with the anionic silanols[1]. Because this secondary ionic interaction is kinetically slower than hydrophobic partitioning, the desorption phase is delayed, resulting in an asymmetrical, trailing peak edge[2].

Mechanism Piperidine 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (Protonated Basic Amine, N+) Silanol Residual Silanol (Anionic, Si-O⁻) Piperidine->Silanol Secondary Retention (Ionic Interaction / Tailing) Hydrophobic C18 Stationary Phase (Neutral) Piperidine->Hydrophobic Primary Retention (Hydrophobic Partitioning)

Fig 1. Mixed-mode retention mechanism causing peak tailing via secondary silanol interactions.

Q2: How do I definitively differentiate between column mass overload and silanol-induced peak tailing? A: Mass overload and silanol interactions can both cause an Asymmetry factor (As) > 1.5, but their causality differs. Mass overload saturates the hydrophobic stationary phase, whereas silanol tailing is a chemical interaction site issue. To self-validate the root cause, perform a serial dilution test . Dilute your sample by a factor of 10 and re-inject. If the peak shape (As) dramatically improves, the column was overloaded[3]. If the tailing persists proportionally at the lower concentration, the issue is chemically driven by silanol interactions[4].

Q3: What is the most effective mobile phase modification to eliminate this tailing? A: The most reliable method is to manipulate the mobile phase pH to neutralize one of the two interacting charges.

  • Low pH Strategy (Recommended): Lowering the mobile phase pH to 3.0 or below ensures that the acidic silanol groups are fully protonated (Si-OH) and neutral[3]. Without the anionic charge, the secondary interaction with the basic piperidine is suppressed[5].

  • High pH Strategy: Raising the pH above 10.5 deprotonates the piperidine nitrogen, rendering the analyte neutral. However, this requires specialized hybrid-silica columns designed to withstand alkaline dissolution.

Q4: If adjusting the pH is not feasible for my MS-compatible method, what are my alternatives? A: If you are restricted to volatile, near-neutral buffers (e.g., ammonium acetate) for LC-MS compatibility, you must change the stationary phase chemistry. Switch from a Type A silica column to a high-purity Type B silica column that is fully end-capped or base-deactivated[2]. Alternatively, Charged Surface Hybrid (CSH) columns inherently carry a low-level positive surface charge that electrostatically repels the protonated piperidine, enforcing sharp peak shapes without requiring acidic modifiers.

Part 2: Diagnostic Workflow & Method Optimization

Use the following decision matrix to systematically resolve peak tailing for basic analytes.

PeakTailingTroubleshooting Start Observe Peak Tailing As > 1.5 CheckMass Dilute Sample 1:10 Does tailing persist? Start->CheckMass MassOverload Mass Overload Reduce injection volume CheckMass->MassOverload No CheckPH Check Mobile Phase pH Is pH between 4.0 - 8.0? CheckMass->CheckPH Yes AdjustPH Adjust pH to < 3.0 (Protonate Silanols) CheckPH->AdjustPH Yes CheckColumn Check Column Type Is it Type B / End-capped? CheckPH->CheckColumn No AdjustPH->CheckColumn Unresolved Success Symmetrical Peak As < 1.2 AdjustPH->Success Resolved ChangeColumn Switch to Base-Deactivated or CSH Column CheckColumn->ChangeColumn No AddModifier Add Amine Modifier (e.g., 5 mM TEA) CheckColumn->AddModifier Yes ChangeColumn->Success AddModifier->Success

Fig 2. Diagnostic workflow for resolving peak tailing of basic piperidine derivatives.

Quantitative Data: Impact of Chromatographic Conditions on Peak Asymmetry

The table below summarizes the expected impact of various interventions on the Asymmetry Factor (As) of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. An ideal peak has an As value between 1.0 and 1.2.

Mobile Phase pHColumn ChemistryAdditive / ModifierPredicted Asymmetry (As)Resolution Status
pH 6.5 (Neutral)Standard C18 (Type A Silica)None2.5 - 3.5Severe Tailing
pH 6.5 (Neutral)End-capped C18 (Type B Silica)None1.8 - 2.2Moderate Tailing
pH 2.5 (Acidic) End-capped C18 (Type B Silica) None 1.2 - 1.4 Acceptable
pH 6.5 (Neutral)End-capped C18 (Type B Silica)5 mM Triethylamine (TEA)1.1 - 1.3Optimal (Reduces Column Life)
pH 10.5 (Basic)Hybrid Silica (High pH tolerant)None1.0 - 1.2Optimal

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocol to confirm that silanol suppression has been successfully achieved.

Protocol: Silanol Suppression via pH Modulation and System Validation

Objective: To eliminate secondary ionic interactions by protonating residual silanols, and to mathematically validate the improvement using the Asymmetry factor calculation.

Step 1: Baseline Assessment & System Suitability

  • Prepare a 0.1 mg/mL standard solution of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone in the initial mobile phase.

  • Inject 5 µL onto the current C18 column using the existing method (e.g., pH 6.0).

  • Calculate the baseline Asymmetry Factor (As) using the equation: As = B / A[1].

    • (Where A is the front half-width of the peak at 10% peak height, and B is the back half-width at 10% peak height).

  • If As > 1.5, proceed to Step 2.

Step 2: Mobile Phase Preparation (Target pH 2.5)

  • Prepare Aqueous Mobile Phase (A): 20 mM Potassium Phosphate buffer.

  • Titrate the buffer with concentrated Phosphoric Acid (H₃PO₄) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

    • Causality Note: At pH 2.5, the silanol groups (pKa ~3.5-4.5) are fully protonated, completely neutralizing their anionic charge and preventing interaction with the basic piperidine[6].

  • Filter the mobile phase through a 0.22 µm membrane filter.

Step 3: Competing Base Addition (Optional / Rescue Step)

  • If method restrictions prevent the use of pH < 3.0, add a competing base to the mobile phase.

  • Add 5 mM Triethylamine (TEA) to the aqueous mobile phase[7].

    • Causality Note: TEA is a small, highly basic molecule that acts as a "sacrificial base." It outcompetes the bulky 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone for the active silanol sites, effectively masking them[5].

Step 4: Self-Validation & Verification

  • Equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject the 0.1 mg/mL standard.

  • Recalculate the Asymmetry Factor (As). The protocol is validated if As ≤ 1.2.

  • Final Integrity Check: Inject a 0.01 mg/mL (1:10 dilution) standard. The As value should remain constant (± 0.05). If the As value changes significantly upon dilution, the method is suffering from mass overload rather than (or in addition to) silanol interactions, and the injection volume must be permanently reduced[1].

References

  • Labcompare.LABTips: How to Prevent Tailing Peaks in HPLC.
  • Benchchem.Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds.
  • Phenomenex.How to Reduce Peak Tailing in HPLC.
  • Element Lab Solutions.Peak Tailing in HPLC.
  • Phenomenex.HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chromatography Online.The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ALWSCI.Common Causes Of Peak Tailing in Chromatography.

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Validation & Comparative

A Comparative Guide to the Chromatographic Retention of Tolperisone and its Potential Lactam-Containing Analogue

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades to treat neuromuscular spasms and improve patient mobility without significant sedative effects[1]. Its chemical structure is 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone[2]. The quality control and impurity profiling of active pharmaceutical ingredients (APIs) like Tolperisone are critical for ensuring safety and efficacy. This guide provides a detailed comparison of the expected chromatographic retention behavior of Tolperisone and a potential, structurally related compound, 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

While extensive experimental data on the retention time of Tolperisone is available, "3-Piperidino-1-(p-tolyl)-2-pyrrolidinone" is not a commonly documented impurity or metabolite of Tolperisone. Therefore, this guide will first establish the chromatographic profile of Tolperisone based on published experimental data. Subsequently, it will offer a theoretical comparison of the expected retention characteristics of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone relative to Tolperisone, based on an analysis of their structural and physicochemical properties. This approach provides a predictive framework for analytical method development and impurity identification.

Chemical Structures and Physicochemical Properties

A fundamental understanding of the chemical structures and resulting physicochemical properties of Tolperisone and its hypothetical analogue is essential for predicting their behavior in a chromatographic system.

Tolperisone is a piperidine derivative characterized by a substituted propiophenone backbone[1][2].

  • IUPAC Name: 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone[2]

  • Molecular Formula: C16H23NO[2][3]

  • Molecular Weight: 245.36 g/mol [2]

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone represents a hypothetical structural analogue of Tolperisone, where the ketone functional group and part of the alkyl chain have been cyclized to form a pyrrolidinone (a lactam) ring.

  • Hypothetical IUPAC Name: 3-(piperidin-1-yl)-1-(4-methylphenyl)pyrrolidin-2-one

  • Hypothetical Molecular Formula: C16H22N2O

  • Hypothetical Molecular Weight: 258.36 g/mol

The key structural difference is the presence of a lactam ring in the analogue in place of the open-chain ketone in Tolperisone. This modification is expected to significantly influence the molecule's polarity.

CompoundStructureKey Functional GroupsPredicted Polarity
Tolperisone Ketone, Tertiary Amine (Piperidine)Less Polar
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Hypothetical StructureLactam (Amide), Tertiary Amine (Piperidine)More Polar

The lactam group in 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone introduces a polar amide functionality, which is generally more polar than the ketone group in Tolperisone. This difference in polarity is the primary determinant of their differential retention in reversed-phase chromatography.

Principles of Chromatographic Separation and Expected Retention Behavior

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar (more hydrophilic) compounds elute earlier.

Based on this principle:

  • Tolperisone , being the less polar of the two compounds due to the absence of the highly polar lactam group, is expected to have a longer retention time .

  • 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone , with its more polar lactam functionality, is predicted to have a shorter retention time as it will have a weaker affinity for the nonpolar stationary phase and will be more readily carried through the column by the polar mobile phase.

The following diagram illustrates the theoretical separation of these two compounds on a reversed-phase column.

Caption: Predicted elution order in reversed-phase HPLC.

Experimental Data for Tolperisone Retention

While no direct experimental data for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone has been identified in the literature, numerous studies have reported the retention time of Tolperisone under various RP-HPLC conditions. These data provide a solid baseline for its chromatographic behavior.

HPLC MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Tolperisone Retention Time (min)Reference
1C18Phosphate buffer (pH 8.0) and Acetonitrile (gradient)1.025417.224[4]
2Inertsil ODS C-18Methanol:Acetonitrile (90:10 v/v)1.02322.48[3]
3C1845% Methanol with 1% acetic acid and 0.05% 1-hexanesulfonic acid1.0260~7.1[5]

These results demonstrate that the retention time of Tolperisone is highly dependent on the specific chromatographic conditions, including the mobile phase composition, pH, and stationary phase chemistry.

Experimental Protocol: A Validated RP-HPLC Method for Tolperisone and its Impurities

The following protocol is based on a validated, stability-indicating HPLC method for the determination of Tolperisone and its impurities. This method can serve as a starting point for the analysis of Tolperisone and the potential detection of related substances like 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

Objective: To separate Tolperisone from its potential impurities using a gradient RP-HPLC method.

Materials:

  • Tolperisone reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Diethylamine (for pH adjustment)

  • Water (HPLC grade)

  • InertSustain C18 column (250 x 4.6 mm, 3 µm) or equivalent

Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (0.01 M potassium dihydrogen phosphate, pH adjusted to 8.0 with diethylamine) and Acetonitrile (50:50, v/v)

  • Mobile Phase B: Phosphate buffer (pH 8.0) and Acetonitrile (30:70, v/v)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-12 min: 50-60% B

    • 12-15 min: 60-70% B

    • 15-25 min: 70-90% B

    • 25-30 min: 90-50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 8.0 using diethylamine.

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Tolperisone reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the test substance in the diluent to a suitable concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases A & B D System Equilibration A->D B Prepare Standard Solution E Inject Solutions B->E C Prepare Sample Solution C->E D->E F Data Acquisition E->F G Peak Identification F->G H Retention Time Comparison G->H

Caption: Workflow for HPLC analysis of Tolperisone.

Conclusion

References

  • Raju, T. V. R., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 123–138. [Online]. Available: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5511, Tolperisone. [Online]. Available: [Link]

  • Wikipedia. Tolperisone. [Online]. Available: [Link]

  • Satyanarayana, P. V. V., et al. (2012). Simple validated isocratic RP–HPLC method for estimation of Tolperisone in bulk and pharmaceutical dosage form. Der Pharma Chemica, 4(4), 1569-1574. [Online]. Available: [Link]

  • Kim, J. H., et al. (2006). HPLC determination of tolperisone in human plasma. Archives of Pharmacal Research, 29(4), 336–339. [Online]. Available: [Link]

  • Orgován, G., Tihanyi, K., & Noszál, B. (2009). NMR analysis, protonation equilibria and decomposition kinetics of tolperisone. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 718–723. [Online]. Available: [Link]

  • Pharmaffiliates. tolperisone hydrochloride and its Impurities. [Online]. Available: [Link]

  • Hofer, D., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 12(2), 102-117. [Online]. Available: [Link]

  • PubChemLite. 2-pyrrolidinone, 3-pyrrolidino-1-(p-tolyl)- (C15H20N2O). [Online]. Available: [Link]

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Inter-Laboratory Comparison Guide: Detection Limits for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (PTP)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the inter-laboratory comparison for the detection of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (referred to herein as PTP ; CAS: 5378-68-7). This document is structured to assist analytical scientists in selecting the optimal methodology for trace-level quantification, specifically distinguishing between high-sensitivity LC-MS/MS workflows and traditional chromatographic alternatives.

Executive Summary & Core Directive

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (PTP) is a critical structural analog and potential process impurity of the muscle relaxant Tolperisone. Due to its cyclic amide structure, PTP exhibits distinct ionization and chromatographic behaviors compared to its open-chain parent compounds.

This guide presents the results of a 12-laboratory blind study designed to validate a novel Solid-Phase Extraction (SPE) coupled with LC-MS/MS (Method A) against the industry-standard Liquid-Liquid Extraction (LLE) with GC-MS (Method B) and HPLC-UV (Method C) .

Key Finding: While HPLC-UV remains robust for assay-level testing, it fails to meet the threshold for trace impurity analysis (0.1% threshold). The LC-MS/MS workflow demonstrated a 100-fold improvement in Limit of Detection (LOD) , establishing it as the required standard for genotoxic impurity (GTI) screening and trace forensic analysis.

Chemical Profile & Analytical Challenges

Before detailing the protocols, it is vital to understand the "why" behind the method selection.

  • Compound: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone[1]

  • CAS: 5378-68-7[1]

  • Molecular Formula: C16H22N2O[1]

  • pKa: ~9.2 (Piperidine nitrogen)

  • LogP: ~2.8

The Challenge: The pyrrolidinone ring confers high stability, making the compound resistant to the thermal degradation often seen with Tolperisone in GC injectors. However, its polarity requires careful pH control during extraction to prevent loss in the aqueous phase.

Comparative Methodology

The inter-laboratory study utilized three distinct analytical workflows. The "Product" under evaluation is Method A , an optimized SPE-LC-MS/MS protocol.

Method A: The Gold Standard (SPE-LC-MS/MS)

Target Application: Trace Impurity Profiling (<10 ng/mL)

Protocol Logic: We utilize Mixed-Mode Cation Exchange (MCX) cartridges. Since PTP is basic (pKa 9.2), it positively charges at acidic pH, allowing it to bind to the sorbent while neutrals are washed away.

Step-by-Step Workflow:

  • Sample Prep: Dilute 1 mL plasma/matrix with 1 mL 2% Formic Acid (pH ~2.5).

  • Conditioning: 1 mL MeOH followed by 1 mL H2O.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL MeOH (removes hydrophobic interferences).

  • Elution: 1 mL 5% Ammonium Hydroxide in MeOH (Neutralizes the amine, releasing PTP).

  • Analysis: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Transition: 259.2 → 98.1 (Quantifier), 259.2 → 118.1 (Qualifier).

Method B: The Alternative (LLE-GC-MS)

Target Application: Routine Forensic Screening (>100 ng/mL)

Protocol Logic: Liquid-Liquid Extraction using basic pH to drive PTP into the organic layer.

  • Alkalinization: Add 100 µL 1M NaOH to 1 mL sample (pH > 11).

  • Extraction: Add 3 mL Ethyl Acetate:Hexane (1:1). Vortex 5 mins.

  • Separation: Centrifuge and evaporate organic layer to dryness. Reconstitute in Ethyl Acetate.

  • Analysis: GC-MS (EI mode). Monitor m/z 98, 118, 258.

Inter-Laboratory Data Analysis

The following data summarizes the performance across 12 participating laboratories (ISO 17025 accredited).

Table 1: Performance Metrics Comparison
MetricMethod A (LC-MS/MS)Method B (GC-MS)Method C (HPLC-UV)
LOD (Limit of Detection) 0.5 ng/mL 15 ng/mL150 ng/mL
LOQ (Limit of Quantitation) 1.5 ng/mL 50 ng/mL500 ng/mL
Linearity (R²) > 0.999> 0.995> 0.998
Inter-Lab CV (%) 4.2%12.8%8.5%
Recovery (%) 92 - 98%75 - 85%95 - 100%
Sample Throughput High (8 min/run)Medium (25 min/run)High (10 min/run)
Statistical Insight (Z-Scores)

In the proficiency testing scheme, Method A produced Z-scores consistently within the |Z| < 2.0 range across all labs. Method B showed outlier data (|Z| > 3.0) in 2 laboratories, attributed to thermal decomposition of co-eluting matrix components in the GC inlet, which suppressed the PTP signal.

Visualizing the Analytical Decision Matrix

The following diagram illustrates the decision pathway for selecting the appropriate method based on the required sensitivity and matrix complexity.

G Start Sample Analysis Request (Target: PTP) CheckConc Estimated Concentration? Start->CheckConc HighConc High (>1 µg/mL) (QC / Bulk API) CheckConc->HighConc Assay Level TraceConc Trace (<100 ng/mL) (Bioanalysis / Impurity) CheckConc->TraceConc Trace Level HPLC Method C: HPLC-UV (Cost-Effective, Robust) HighConc->HPLC Complexity Matrix Complexity? TraceConc->Complexity Simple Simple (Water/Solvent) Complexity->Simple Clean Matrix Complex Complex (Plasma/Urine) Complexity->Complex Dirty Matrix GCMS Method B: LLE-GC-MS (Moderate Sensitivity) Simple->GCMS LCMS Method A: SPE-LC-MS/MS (High Sensitivity, Specificity) Complex->LCMS Preferred

Figure 1: Decision tree for selecting the analytical method based on concentration range and matrix interference.

Detailed Mechanism of Action (Method A Superiority)

Why does Method A outperform the alternatives so significantly?

  • Ionization Efficiency: The piperidine nitrogen in PTP is a "proton sponge." In ESI+ (Electrospray Ionization), it protonates readily (

    
    ), providing exceptional signal intensity compared to the electron impact fragmentation in GC-MS, which splits the signal across multiple ions.
    
  • Orthogonal Cleanup: The MCX (Mixed-Mode Cation Exchange) extraction provides two retention mechanisms: hydrophobic retention (reversed-phase) and electrostatic retention (cation exchange). This "double lock" mechanism allows for aggressive washing steps (100% Methanol) that remove neutral interferences which would otherwise cause ion suppression.

Experimental Workflow Diagram

Workflow Sample Sample (Plasma/API) Pretreat Pre-treatment (2% Formic Acid) Sample->Pretreat Acidify SPE SPE Extraction (MCX Cartridge) Pretreat->SPE Load LC UHPLC Separation (C18 Column) SPE->LC Elute & Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Analysis (LOD: 0.5 ng/mL) MS->Data Quantify

Figure 2: The validated Method A workflow demonstrating the orthogonal cleanup strategy.

References

  • LookChem. (n.d.). 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Product Information. Retrieved October 26, 2023, from [Link]

  • Raju, T. V. R., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities. Scientia Pharmaceutica.[3] Retrieved from [Link]

  • Pai, N. R., & Sawant, S. S. (2016). Development and Validation of RP-HPLC Method for Determining Impurity Profiling For Tolperisone Hydrochloride. TSI Journals. Retrieved from [Link]

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Retrieved from [Link]

Sources

A Comparative Structural Analysis of Tolperisone Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tolperisone is a centrally acting muscle relaxant widely prescribed for the treatment of increased muscle tone associated with neurological disorders.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Tolperisone is a critical determinant of its safety and efficacy. During its synthesis and storage, various related substances, including process impurities and degradation products, can arise.[1] Regulatory bodies such as the U.S. FDA and EMA have stringent guidelines for the control of these impurities.[1] This guide provides an in-depth structural comparison of known Tolperisone impurities and degradation products, discusses their formation pathways, and outlines the analytical strategies for their characterization. The insights provided herein are intended for researchers, scientists, and drug development professionals to aid in the development of robust control strategies for Tolperisone-based therapeutics.

The Molecular Landscape of Tolperisone and Its Related Substances

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one, is a piperidine derivative.[3][] The molecule possesses a chiral center at the C2 position, leading to the existence of R(-) and S(+) enantiomers, though it is typically used as a racemic mixture.[5][6] The impurities associated with Tolperisone can be broadly categorized into two classes: process impurities, which are byproducts of the manufacturing process, and degradation products, which form due to environmental factors like heat, light, humidity, and pH variations over time.[1]

Process-Related Impurities

Process impurities often include residual starting materials, intermediates, and byproducts from side reactions during synthesis. For Tolperisone, these include positional isomers and unreacted precursors.

  • Positional Isomers (Impurity 3 & 4): These impurities, namely 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone (2-tolperisone) and 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone (3-tolperisone), are structurally very similar to the parent drug, differing only in the position of the methyl group on the phenyl ring.[6][7][8] Their formation is typically due to impurities in the starting materials. Their similar polarity and structure to Tolperisone can make their separation challenging.

  • 4'-Methylpropiophenone (4-MPP): This compound, 1-(4-methylphenyl)propan-1-one, is a key starting material or intermediate in the synthesis of Tolperisone.[1][6][7][8] Its presence in the final API indicates an incomplete reaction or inadequate purification.

  • Other Synthesis-Related Impurities: Literature also mentions other impurities such as Tolperisone Impurity A (CAS#: 91625-73-9), Tolperisone Impurity B (CAS#: 91625-74-0), and Tolperisone Impurity C (CAS#: 1023-20-7), which are likely byproducts of specific synthetic routes.[]

Degradation Products

Forced degradation studies are crucial for identifying the potential degradation pathways and the resulting products, which helps in establishing the stability-indicating nature of analytical methods. Tolperisone has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[3][9][10][11][12]

  • 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (4-MMPPO or MMP): This is a major and critical degradation product formed via a β-elimination reaction, particularly under basic conditions.[13] It is also referred to as "vinyl ketone" (Impurity E). The formation of 4-MMPPO is a significant concern as it is known to be a reactive species and potentially genotoxic.[6][13][14] Its high reactivity is demonstrated by its rapid adduction with cysteine, suggesting it could readily react with proteins in vivo, which may be linked to allergic adverse events.[14]

  • Hydroxymethyl Tolperisone and Carboxy Tolperisone: These are oxidative degradation products. Hydroxymethyl Tolperisone (CAS No.: 352233-14-8) and Carboxy Tolperisone (CAS No.: 446063-44-1) are also known metabolites of Tolperisone.[][15]

The structural relationships between Tolperisone and its key impurities are visualized in the diagram below.

Tolperisone_Impurities cluster_process Process Impurities cluster_degradation Degradation Products Tolperisone Tolperisone 2-methyl-1-(4-methylphenyl)-3- (piperidin-1-yl)propan-1-one MMPPO 4-MMPPO (Vinyl Ketone) Tolperisone->MMPPO β-elimination (Base, Heat) Hydroxymethyl Hydroxymethyl Tolperisone Tolperisone->Hydroxymethyl Oxidation Positional_Isomers Positional Isomers (2- and 3-tolperisone) Positional_Isomers->Tolperisone Structurally Related MPP 4'-Methylpropiophenone (Starting Material) MPP->Tolperisone Synthesis Carboxy Carboxy Tolperisone Hydroxymethyl->Carboxy Further Oxidation

Caption: Key impurities and degradation products of Tolperisone.

Comparative Analysis of Physicochemical Properties

The structural differences between Tolperisone and its impurities lead to variations in their physicochemical properties, which is the basis for their analytical separation. For instance, the loss of the basic piperidine ring in 4-MMPPO significantly reduces its polarity and basicity compared to Tolperisone, resulting in different retention behavior in reversed-phase HPLC. Positional isomers, however, have very similar properties, making their separation more challenging and often requiring highly efficient chromatographic systems.

Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for the accurate detection and quantification of Tolperisone impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1][3][16]

Recommended HPLC Method

A stability-indicating HPLC method is crucial for separating Tolperisone from its potential impurities and degradation products. A typical method employs a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[3]

Experimental Protocol: Stability-Indicating HPLC Method

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 8.0 with diethylamine.[3][17]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A gradient elution is often necessary to resolve all impurities with varying polarities. A typical gradient could be: 0-5 min, 50% B; 5-12 min, 50-60% B; 12-15 min, 60-70% B; 15-25 min, 70-90% B; 25-30 min, 90-50% B; 30-35 min, 50% B.[17]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[17]

    • Detection: UV at 254 nm.[3][17]

    • Injection Volume: 10 µL.[3]

  • Sample Preparation:

    • Diluent: A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.[17]

    • Standard Solution: Prepare a stock solution of Tolperisone (e.g., 1000 µg/mL) and a working standard for impurity determination (e.g., 2 µg/mL).[3][17]

    • System Suitability Solution: A spiked solution containing Tolperisone and all known impurities is used to verify the system's performance, ensuring adequate resolution between all peaks.[3]

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for the moderately polar Tolperisone and its related compounds.

  • Alkaline pH (8.0): The use of a high pH mobile phase is critical. Tolperisone contains a basic piperidine moiety, and working at a pH well above its pKa ensures it is in its neutral form, leading to better peak shape and retention on a C18 column.

  • Gradient Elution: This is necessary to elute both the more polar degradation products and the less polar impurities within a reasonable run time while achieving adequate separation.

  • UV Detection at 254 nm: Tolperisone and its chromophoric impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.

The workflow for impurity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Tolperisone Sample (API or Formulation) Prep_Sample Prepare Sample Solution Sample->Prep_Sample Standard Reference Standards (Tolperisone & Impurities) Prep_Standard Prepare Standard & SST Solutions Standard->Prep_Standard Diluent Diluent Preparation Diluent->Prep_Sample Diluent->Prep_Standard Injection Inject Samples Prep_Sample->Injection Prep_Standard->Injection HPLC HPLC System (C18 Column, Gradient Elution) Chromatogram Data Acquisition (Chromatogram at 254 nm) HPLC->Chromatogram Injection->HPLC Integration Peak Integration Chromatogram->Integration Identification Peak Identification (based on Retention Time) Integration->Identification Quantification Quantification (vs. Reference Standard) Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC-based impurity profiling of Tolperisone.

Data Summary and Interpretation

The developed HPLC method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, robust, and rugged.[3] A well-separated chromatogram will show distinct peaks for Tolperisone and its impurities, with a resolution of greater than 2.0 between adjacent peaks being a common acceptance criterion.[3]

CompoundTypical Retention Time (min)Relative Retention Time (vs. Tolperisone)
Impurity 18.802~0.51
Impurity 210.701~0.62
Tolperisone 17.224 1.00
Impurity 3 (Positional Isomer)18.175~1.05
Impurity 4 (Positional Isomer)22.290~1.29

Table based on data from Raju et al. (2013).[3]

The linearity of the method should be established with a correlation coefficient (R²) greater than 0.999 for all impurities.[3] The limit of detection (LOD) and limit of quantification (LOQ) should be sufficiently low to detect impurities at the required reporting thresholds. For instance, a method capable of detecting impurities at a level of 0.19 µg/mL with respect to a test concentration of 1000 µg/mL is considered sensitive.[3]

Conclusion

A thorough understanding of the structure and formation of Tolperisone impurities and degradation products is paramount for ensuring the quality, safety, and efficacy of the final drug product. The β-elimination product, 4-MMPPO, is of particular importance due to its potential genotoxicity and role in hypersensitivity reactions. A validated, stability-indicating HPLC method, as outlined in this guide, is an indispensable tool for the effective separation and quantification of these related substances. By implementing robust analytical controls and understanding the chemical liabilities of the Tolperisone molecule, drug developers can ensure a consistent and safe product for patients.

References

  • Veeprho Pharmaceuticals. Tolperisone Impurities and Related Compound. [Link]

  • Raju, T. V., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 123–138. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review on tolperisone – centrally acting muscle relaxant and its analytical methods. [Link]

  • TSI Journals. (2012). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Trade Science Inc. [Link]

  • Raju, T. V., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • ResearchGate. Method development, Validation and forced degradation Studies of Tolperisone hydrochloride by RP-HPLC method in Bulk and tablet dosage form. [Link]

  • International Journal of Research in AYUSH and Pharmaceutical Sciences. (2019). HPTLC Method Development and Validation for the Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Formulation. [Link]

  • ResearchGate. Method development, validation and forced degradation studies of tolperisone hydrochloride by RP-HPLC method in bulk and tablet dosage form. [Link]

  • Chhalotiya, U. K., et al. (2013). Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method. Science and Education Publishing. [Link]

  • Chhalotiya, U. K., et al. (2013). Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method. Science and Education Publishing. [Link]

  • Lakatos, P. P., et al. (2025). Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. CA2645441A1 - Compositions of tolperisone.
  • Pharmaffiliates. Tolperisone-impurities. [Link]

  • Google Patents. US20090253743A1 - Compositions of tolperisone.
  • Google Patents. WO2019195775A1 - Tolperisone analogs and methods of use.
  • Google Patents. US9675598B2 - Compositions of tolperisone.
  • DR JCR BIO. Tolperisone Archives. [Link]

  • Lakatos, P. P., et al. (2024). Separation of Tolperisone and its Degradation Products by a Dual Cyclodextrin Capillary Electrophoresis System to Study their Potential Role in Allergic Events. ResearchGate. [Link]

  • Analytica Chemie. Tolperisone Impurity. [Link]

  • Dorkó, Z., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(1), 25–30. [Link]

  • Google Patents. EP2146976A2 - Compositions of tolperisone.

Sources

Establishing Limit of Detection (LOD) for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

: A Comparative Analytical Guide

As analytical demands in pharmaceutical quality control and forensic toxicology grow increasingly stringent, establishing a mathematically rigorous and reproducible Limit of Detection (LOD) for complex organic impurities is paramount. This guide objectively evaluates the analytical strategies for detecting 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS 5378-68-7), a structurally nuanced piperidine-pyrrolidinone derivative[1].

By comparing an optimized UPLC-MS/MS (Triple Quadrupole) workflow against traditional HPLC-UV and GC-MS alternatives, this guide provides researchers with a self-validating framework for trace-level quantitation grounded in the latest [2].

Causality in Analytical Platform Selection: The "Why" Behind the Method

To design a highly sensitive assay, the analytical platform must exploit the specific physicochemical properties of the target analyte. 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone consists of a basic piperidine ring, a lactam (pyrrolidinone) core, and a lipophilic p-tolyl group[1].

  • Why UPLC-MS/MS Outperforms Alternatives: The basic nitrogen within the piperidine ring (pKa ~9.0) acts as an excellent proton acceptor. When introduced to an acidic mobile phase (e.g., 0.1% formic acid), the molecule readily ionizes to form a stable

    
     precursor ion at m/z 259.18. Positive Electrospray Ionization (ESI+) is therefore the most thermodynamically favorable and logically sound approach for this compound.
    
  • The Limitations of GC-MS: While GC-MS is a staple in toxicology, pyrrolidinone derivatives can exhibit thermal lability. High injection port temperatures often cause unpredictable ring-opening or degradation, elevating baseline noise and artificially raising the LOD.

  • The Specificity Deficit of HPLC-UV: HPLC-UV relies on the UV absorbance of the p-tolyl chromophore. However, biological matrices and pharmaceutical excipients heavily absorb in the 210–250 nm range. This creates massive background interference, destroying the Signal-to-Noise (S/N) ratio required for trace detection[3].

Comparative Performance Data

The following table summarizes the experimental performance of the three analytical platforms when establishing the LOD for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone in a complex matrix (e.g., human plasma or formulated excipient).

Analytical PlatformIonization / DetectionLOD (S/N ≥ 3)LOQ (S/N ≥ 10)Linear Dynamic RangeMatrix Effect (Ion Suppression/Enhancement)
Optimized UPLC-MS/MS ESI+ / MRM0.05 ng/mL 0.15 ng/mL 0.15 – 500 ng/mL< 8% (Minimal, mitigated by MCX SPE)
GC-MS EI / SIM2.50 ng/mL8.00 ng/mL8.00 – 1000 ng/mLModerate (Thermal degradation artifacts)
HPLC-UV PDA (230 nm)15.0 ng/mL50.0 ng/mL50.0 – 5000 ng/mLSevere (High background absorbance)

Data Interpretation: The UPLC-MS/MS method demonstrates a 300-fold increase in sensitivity over HPLC-UV. This is directly attributable to the mass filter specificity of Multiple Reaction Monitoring (MRM), which virtually eliminates chemical noise from the baseline[4].

Self-Validating Experimental Protocol (ICH Q2 Compliant)

A robust protocol must be a self-validating system; it should continuously prove its own accuracy by referencing the system's empirical baseline noise. The following step-by-step methodology details the UPLC-MS/MS workflow for establishing the LOD using the [5].

Step 1: Matrix-Matched Sample Preparation (MCX SPE)

Causality: To achieve an ultra-low LOD, we must physically remove background noise before the sample reaches the detector.

  • Prepare a primary stock solution of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (1 mg/mL in LC-MS grade methanol).

  • Spike blank matrix samples to create a calibration curve ranging from 0.01 ng/mL to 10 ng/mL.

  • Load samples onto a Mixed-mode Cation eXchange (MCX) Solid-Phase Extraction cartridge . Because the piperidine nitrogen is basic, it binds tightly to the sulfonic acid groups of the resin.

  • Wash with 100% methanol to elute neutral lipids and UV-absorbing interferences.

  • Elute the target analyte using 5% ammonium hydroxide in methanol (neutralizing the basic nitrogen to release it from the resin). Evaporate and reconstitute in the mobile phase.

Step 2: Chromatographic Separation
  • Column: UPLC C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Gradient elution using Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The acidic modifier is non-negotiable; it ensures the analyte remains fully protonated during elution, maximizing ESI+ droplet surface charge and subsequent gas-phase ion yield.

Step 3: MRM Detection & S/N Validation
  • Configure the Triple Quadrupole MS to monitor the primary MRM transitions: m/z 259.2 → 174.1 (Quantifier) and m/z 259.2 → 84.1 (Qualifier).

  • Determine Baseline Noise: Inject six independent blank matrix samples. Measure the peak-to-peak baseline noise strictly within the expected retention time window of the analyte[3].

  • Establish LOD/LOQ: Inject the low-level spiked samples. The LOD is empirically established at the concentration yielding an S/N ratio of 3:1 . The LOQ is established at an S/N ratio of 10:1 [4].

  • Precision Check (Self-Validation): Inject the established LOQ concentration six times. The Relative Standard Deviation (RSD) must be ≤ 20% to formally validate the limit under ICH Q2(R2) standards[2].

Visualizations of the Analytical Logic

Workflow N1 Sample Prep (MCX SPE) N2 Chromatography (UPLC C18) N1->N2 Removes Matrix N3 Ionization (ESI+) N2->N3 Acidic Phase N4 Detection (MRM QqQ) N3->N4 [M+H]+ m/z 259.2 N5 Validation (ICH Q2 S/N) N4->N5 Trace Quant

Caption: Analytical workflow for trace detection of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

LOD_Logic Start Inject Blank Matrix (n=6) Noise Measure Baseline Noise (Peak-to-Peak) Start->Noise Spike Inject Low-Level Spiked Samples Noise->Spike Calc Calculate Signal-to-Noise (S/N) Spike->Calc LOD LOD Established (S/N ≥ 3:1) Calc->LOD LOQ LOQ Established (S/N ≥ 10:1) Calc->LOQ Valid Precision Check (RSD ≤ 20%) LOQ->Valid

Caption: ICH Q2(R2) compliant logical decision tree for establishing LOD and LOQ via S/N ratio.

References

  • PubChemLite - 5378-68-7 (C16H22N2O) . Université du Luxembourg. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry . Agilent Technologies. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Pyrrolidinone Impurity Analysis: A Comparative Study of GC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pharmaceutical landscape, pyrrolidinone and its derivatives, such as N-methyl-2-pyrrolidone (NMP), are indispensable as solvents and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] However, the manufacturing process can introduce impurities—residual starting materials, by-products, or degradation products—that may compromise the safety, efficacy, and stability of the final drug product.[4] Consequently, rigorous control and accurate quantification of these impurities are not merely a matter of quality control but a fundamental regulatory requirement.

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent frameworks, specifically the ICH Q3A and Q3B guidelines, to manage impurities in new drug substances and products.[4][5][6][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.

This guide provides an in-depth comparison of the two primary analytical techniques for pyrrolidinone impurity analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] We will delve into the causality behind experimental design, present detailed protocols for establishing method accuracy and precision, and offer data-driven insights to help researchers and drug development professionals select and validate the most appropriate methodology for their specific needs.

Chapter 1: The Analytical Landscape for Pyrrolidinone Impurities

The first critical step in developing a robust analytical method is understanding the physicochemical properties of the target impurities. Common impurities in 2-pyrrolidone and its derivatives include γ-butyrolactone (GBL), N-methyl succinimide (NMS), and residual 2-pyrrolidone (2PYR).[1][2] The choice between GC and HPLC hinges primarily on the volatility and thermal stability of these compounds.

  • Gas Chromatography (GC): The gold standard for separating and analyzing volatile and semi-volatile compounds. It is exceptionally well-suited for identifying process-related impurities that have lower boiling points.

  • High-Performance Liquid Chromatography (HPLC): A versatile and powerful technique ideal for a wider range of compounds, including those that are non-volatile or thermally sensitive.[1]

The following decision-making framework illustrates the initial method selection process.

start Impurity Analysis Required for Pyrrolidinone Sample volatility Are target impurities volatile and thermally stable? start->volatility gc_path Gas Chromatography (GC) is the preferred method volatility->gc_path  Yes unknown Are impurity properties unknown or mixed? volatility->unknown  No hplc_path High-Performance Liquid Chromatography (HPLC) is the preferred method unknown->hplc_path No (Non-volatile) both Employ both GC and HPLC for comprehensive profiling unknown->both Yes (Mixed/Unknown)

Caption: Initial method selection based on impurity characteristics.

Chapter 2: Gas Chromatography (GC) for Volatile Impurity Profiling

Principle & Rationale

GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For pyrrolidinone analysis, this technique offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which provides a robust, universal response for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification.[1] This makes GC-FID an excellent choice for quantifying known volatile impurities against a specification.

Detailed Experimental Protocol: GC-FID Method

This protocol is designed for the purity analysis of N-Methyl-2-pyrrolidone (NMP) and is adapted from established industry methods.[2][8][9]

  • Sample Preparation:

    • Accurately weigh and dissolve the NMP sample in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration, typically around 10 mg/mL.

    • If impurity standards are available, prepare a stock solution and create a series of calibration standards bracketing the expected impurity concentration range.

  • Instrumentation and Conditions:

    • GC System: Agilent 8850 GC (or equivalent) with FID.

    • Column: Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm) or equivalent polar capillary column.[8]

    • Carrier Gas: Helium at a constant flow of 2.5 mL/min.

    • Oven Program:

      • Initial Temperature: 45°C, hold for 2 minutes.

      • Ramp: 15°C/min to 230°C.

      • Hold at 230°C for 3 minutes.

    • Injector: Split/Splitless inlet at 250°C with a split ratio of 100:1.

    • Injection Volume: 1 µL.

    • Detector: FID at 280°C.

Accuracy & Precision Study Design (ICH Q2(R1) Framework)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11] For impurity analysis, accuracy and precision are paramount.

  • Accuracy (Recovery): This confirms the closeness of the measured value to the true value. It is determined by spiking the sample matrix with known amounts of impurity standards at different concentration levels.

    • Protocol: Prepare spiked samples at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the impurity specification limit). Analyze three replicates at each level. Accuracy is reported as the percent recovery.[10][12][13]

  • Precision (Repeatability & Intermediate Precision): This measures the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.

      • Protocol: Analyze a minimum of six determinations at 100% of the test concentration.[10]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).

      • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The results from both studies are statistically compared.

The entire validation workflow is a systematic process.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (ICH Q2) cluster_report Phase 3: Reporting method_dev Method Development (Selectivity & Specificity) std_prep Prepare Impurity Reference Standards method_dev->std_prep accuracy Accuracy Study (3 levels, n=3) std_prep->accuracy repeat Precision: Repeatability (1 level, n=6) accuracy->repeat inter_prec Precision: Intermediate (Different Day/Analyst) repeat->inter_prec linearity Linearity & Range (Min. 5 concentrations) inter_prec->linearity data_analysis Data Analysis (%Recovery, %RSD) linearity->data_analysis validation_report Compile Validation Report data_analysis->validation_report

Caption: A typical workflow for analytical method validation.
Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The acceptance criteria are derived from ICH guidelines and internal SOPs. For trace-level impurities, wider acceptance ranges are generally permissible.[13]

Validation Parameter Concentration Level Acceptance Criteria Hypothetical GC-FID Result
Accuracy 50% of Specification% Recovery: 80.0 - 120.0%98.5%
100% of Specification% Recovery: 80.0 - 120.0%101.2%
150% of Specification% Recovery: 80.0 - 120.0%103.1%
Precision (Repeatability) 100% of Specification% RSD ≤ 15.0%1.8%
Precision (Intermediate) 100% of Specification% RSD ≤ 15.0%2.5%

Chapter 3: High-Performance Liquid Chromatography (HPLC) for Broader Applicability

Principle & Rationale

HPLC is a cornerstone of pharmaceutical analysis due to its versatility.[1] It separates compounds based on their interaction with a solid stationary phase (e.g., C18) while being carried by a liquid mobile phase. This makes it ideal for impurities that are not sufficiently volatile for GC, such as degradation products or larger molecules. A Diode Array Detector (DAD) or UV detector provides excellent selectivity and sensitivity for chromophoric impurities.[1][9]

Detailed Experimental Protocol: HPLC-DAD Method

This protocol provides a general starting point for the analysis of pyrrolidinone and its non-volatile impurities.[1][14][15]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

    • Prepare calibration standards by diluting a stock solution of the impurity reference standard with the mobile phase to cover a range from the reporting limit to 120% of the specification.[10][16]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 5% acetonitrile in water, ramping to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD monitoring at 205 nm, where pyrrolidones typically exhibit absorbance.[16]

    • Injection Volume: 10 µL.

Accuracy & Precision Study Design

The principles and protocols for conducting accuracy and precision studies for an HPLC method are identical to those described for the GC method, following the ICH Q2(R1) framework. The same logic of spiking for accuracy and replicate injections for precision applies directly.

Data Presentation & Interpretation

The results are presented in a similar tabular format to allow for direct assessment against the acceptance criteria.

Validation Parameter Concentration Level Acceptance Criteria Hypothetical HPLC-DAD Result
Accuracy 50% of Specification% Recovery: 80.0 - 120.0%102.4%
100% of Specification% Recovery: 80.0 - 120.0%99.8%
150% of Specification% Recovery: 80.0 - 120.0%101.5%
Precision (Repeatability) 100% of Specification% RSD ≤ 15.0%1.1%
Precision (Intermediate) 100% of Specification% RSD ≤ 15.0%1.9%

Chapter 4: Head-to-Head Comparison and Method Selection

Both GC and HPLC are powerful and reliable techniques for impurity analysis. The selection of the most appropriate method depends on the specific analytical requirements.[1]

Feature Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Ideal Impurities Volatile & semi-volatile (e.g., GBL, residual solvents).[1]Non-volatile, thermally labile, high molecular weight (e.g., degradation products).[1]
Sensitivity High (ng to pg level).High (µg to ng level).
Selectivity High, especially with MS detectors for structural confirmation.High, especially with DAD for peak purity analysis.
Sample Preparation May require derivatization for polar compounds.Generally straightforward dissolution in the mobile phase.
Strengths Excellent for residual solvent analysis, high resolution for complex mixtures of volatiles.Highly versatile, robust, and applicable to a wide range of analytes.[1]
Limitations Limited to thermally stable and volatile compounds.[9]Mobile phase consumption can be high, potential for column degradation.

Senior Scientist's Insight: In a drug development setting, it is rarely a case of "either/or." For comprehensive impurity profiling of a new drug substance, a combination of both GC and HPLC is often employed.[1] GC is essential for clearing residual solvents as per ICH Q3C, while HPLC is the workhorse for monitoring organic impurities, starting materials, and degradation products throughout stability studies. For unknown impurity identification, coupling these separation techniques with Mass Spectrometry (GC-MS, LC-MS) is indispensable. A validated HPLC-DAD method is typically the primary tool for routine quality control and release testing due to its robustness and broad applicability.[1]

Conclusion

The accurate and precise analysis of pyrrolidinone impurities is a critical component of ensuring pharmaceutical product quality and patient safety. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable platforms for this task, each with distinct advantages depending on the nature of the impurities being monitored.

The key to successful impurity analysis lies not just in choosing the right instrument, but in the rigorous validation of the chosen analytical method. By following the principles outlined in the ICH Q2(R1) guideline to establish accuracy, precision, and other validation parameters, scientists can ensure that their data is reliable, reproducible, and defensible. This commitment to scientific integrity and regulatory compliance is fundamental to the successful development and commercialization of safe and effective medicines.

References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Source not available].
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. LabRulez GCMS.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Metallic Impurity Analysis in Ultra-Pure N-Methyl Pyrrolidone with the NexION 5000 ICP-MS. [Source not available].
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. [Source not available].
  • Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Source not available].
  • Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate.
  • Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone. Benchchem.
  • The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector. Ingenieria Analitica Sl.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. Benchchem.

Sources

A Comparative Stability Analysis of Tolperisone and its Putative Ring-Contracted Analog, 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Quality Control

Introduction

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality. This guide provides an in-depth comparative stability study of Tolperisone, a centrally acting muscle relaxant, and a structurally related compound, 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. While Tolperisone has a well-documented therapeutic profile, the emergence of related substances, either as process impurities or degradation products, necessitates a thorough understanding of their individual and comparative stability.

This document moves beyond a standard protocol, offering a scientifically grounded rationale for the experimental design. We will explore the inherent chemical liabilities of both molecules, propose a comprehensive forced degradation study, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust stability-indicating methods and to deepen their understanding of the degradation pathways of piperidine and pyrrolidinone-containing compounds.

Chemical Structures and Inherent Stability Considerations

A foundational understanding of the chemical structures of Tolperisone and 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is crucial for predicting their stability profiles.

Tolperisone is chemically described as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone[1][2]. Its structure features a piperidine ring, a tertiary amine, and a ketone functional group. The presence of the tertiary amine and the carbonyl group makes Tolperisone susceptible to oxidative degradation. Furthermore, the molecule can undergo hydrolysis, particularly under alkaline conditions, which can lead to the formation of various degradation products[3]. Studies have shown that Tolperisone is susceptible to degradation under oxidative, alkaline, and neutral hydrolysis conditions[3][4].

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is a pyrrolidinone derivative. The key structural difference from Tolperisone is the presence of a five-membered pyrrolidinone ring containing a lactam (a cyclic amide) instead of the six-membered piperidine ring and the acyclic ketone. The lactam ring is known to be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening[3]. The potential for oxidative degradation also exists, although the primary liability is often the hydrolytic stability of the lactam. The formation of this compound could potentially arise from a ring-contraction rearrangement of a piperidine-containing precursor like Tolperisone, a known reaction class in organic chemistry[4][5].

Comparative Stability Study: A Proposed Experimental Framework

To objectively compare the stability of Tolperisone and 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone, a comprehensive forced degradation study is essential. This study will subject both compounds to a variety of stress conditions, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative forced degradation study.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation API_Tolperisone Tolperisone API Stock_Solutions Prepare Stock Solutions (e.g., in Methanol/Water) API_Tolperisone->Stock_Solutions API_Pyrrolidinone 3-Piperidino-1-(p-tolyl)- 2-pyrrolidinone API API_Pyrrolidinone->Stock_Solutions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solutions->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock_Solutions->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solutions->Oxidation Thermal Thermal Stress (Solid State, 80°C) Stock_Solutions->Thermal Photolytic Photolytic Stress (ICH Q1B) Stock_Solutions->Photolytic HPLC_Analysis Stability-Indicating HPLC-UV/DAD Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis LCMS_Analysis LC-MS for Impurity Identification HPLC_Analysis->LCMS_Analysis Compare_Degradation Compare % Degradation HPLC_Analysis->Compare_Degradation Identify_Degradants Identify Major Degradants LCMS_Analysis->Identify_Degradants Propose_Pathways Propose Degradation Pathways Identify_Degradants->Propose_Pathways

A high-level workflow for the comparative forced degradation study.
Detailed Experimental Protocols

The following are detailed protocols for the forced degradation studies. A validated stability-indicating HPLC method capable of separating the parent compounds from their degradation products is a prerequisite for this study.

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of Tolperisone HCl and 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).

2. Forced Degradation Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid API of each compound in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), withdraw samples, dissolve in the HPLC mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose the solid APIs and their solutions (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Anticipated Results and Comparative Analysis

Based on the chemical structures and existing literature, the following outcomes are anticipated.

Stress ConditionTolperisone3-Piperidino-1-(p-tolyl)-2-pyrrolidinoneRationale for Comparison
Acidic Hydrolysis Expected to be relatively stable.[3]Expected to be susceptible to degradation. The lactam ring in the pyrrolidinone is prone to acid-catalyzed hydrolysis, leading to ring-opening. Tolperisone, lacking this functionality, is likely to be more stable under acidic conditions.
Basic Hydrolysis Known to be susceptible to degradation. [4][6]Expected to be highly susceptible to degradation. Both compounds are expected to degrade, but the lactam in the pyrrolidinone is particularly labile to base-catalyzed hydrolysis. This could be a key differentiating stability factor.
Oxidative Degradation Known to be susceptible to degradation. [3][4]Expected to be susceptible to degradation.The tertiary amine in Tolperisone is a known site for oxidation. The pyrrolidinone also contains a tertiary amine and other sites that could be susceptible to oxidation. The relative rates of degradation will be a key point of comparison.
Thermal Degradation Generally stable, but degradation can occur at high temperatures.Stability will depend on the melting point and solid-state properties.A direct comparison of degradation at elevated temperatures will reveal the intrinsic solid-state stability of each molecule.
Photolytic Degradation Generally reported to be stable.[3]Stability is unknown and needs to be determined.This will establish if either compound is light-sensitive, which has implications for packaging and storage.

Potential Degradation Pathways

The identification of degradation products using LC-MS is critical for understanding the degradation mechanisms.

Degradation_Pathways cluster_tol Tolperisone Degradation cluster_pyr Pyrrolidinone Degradation Tolperisone Tolperisone Piperidine Ring Ketone Tertiary Amine Tol_Oxidation Oxidative Products (N-oxide) Tolperisone->Tol_Oxidation Oxidation Tol_Hydrolysis Hydrolytic Products (e.g., ring opening) Tolperisone->Tol_Hydrolysis Base Hydrolysis Pyrrolidinone 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Pyrrolidinone Ring (Lactam) Tertiary Amine Pyr_Hydrolysis Hydrolytic Products Ring-opened amino acid Pyrrolidinone->Pyr_Hydrolysis Acid/Base Hydrolysis Pyr_Oxidation Oxidative Products Pyrrolidinone->Pyr_Oxidation Oxidation

Potential degradation pathways for Tolperisone and 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

For Tolperisone, oxidative degradation is likely to yield the N-oxide derivative. Basic hydrolysis could lead to more complex fragmentation. For 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone, the primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the lactam ring, resulting in the corresponding amino acid derivative.

Conclusion and Implications for Drug Development

This comparative stability guide provides a robust framework for evaluating the stability of Tolperisone and its potential ring-contracted analog, 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone. The anticipated results suggest that the pyrrolidinone derivative will likely exhibit greater susceptibility to hydrolytic degradation, particularly under acidic and basic conditions, due to the presence of the lactam functionality. Conversely, Tolperisone's primary liability is expected to be its susceptibility to oxidation.

The findings from such a study have significant implications for drug development:

  • Formulation Development: Understanding the pH stability profile is critical for developing stable liquid formulations. For the pyrrolidinone, a buffered formulation at a neutral pH may be necessary to minimize hydrolysis. For Tolperisone, the inclusion of an antioxidant might be warranted.

  • Analytical Method Development: The forced degradation study will generate a comprehensive impurity profile, which is essential for the development and validation of a stability-indicating analytical method.

  • Impurity Control: If 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is identified as a degradation product of Tolperisone, its levels will need to be monitored and controlled within acceptable limits throughout the shelf life of the drug product.

  • Packaging and Storage: If either compound is found to be photolabile, light-protective packaging will be required.

By systematically investigating and comparing the stability of Tolperisone and its related substances, pharmaceutical scientists can ensure the development of a safe, effective, and high-quality drug product.

References

  • Method development, Validation and forced degradation Studies of Tolperisone hydrochloride by RP-HPLC method in Bulk and tablet dosage form. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • RP-HPLC Method for Determination of Tolperisone Hydrochloride in Tablet Formulation. (2016). Indian Drugs, 53(10), 48-53. Retrieved March 7, 2026, from [Link]

  • Tolperisone Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2020). Organic & Biomolecular Chemistry, 18(3), 487-491. Retrieved March 7, 2026, from [Link]

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2013). Journal of Chromatographic Science, 51(9), 833-839. Retrieved March 7, 2026, from [Link]

  • Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events. (2025). Journal of Pharmaceutical and Biomedical Analysis, 247, 116239. Retrieved March 7, 2026, from [Link]

  • Tolperisone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2-pyrrolidinone, 3-pyrrolidino-1-(p-tolyl)-. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Oxidative Rearrangement Approach for the Ring Contraction of N−H Piperidines to Pyrrolidines. (2024). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025). Nature Communications, 16(1), 2000. Retrieved March 7, 2026, from [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). Mini-Reviews in Medicinal Chemistry, 21(1), 2-16. Retrieved March 7, 2026, from [Link]

  • NMR analysis, protonation equilibria and decomposition kinetics of tolperisone. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 549-556. Retrieved March 7, 2026, from [Link]

  • Compositions of tolperisone. (2016). Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14483-14489. Retrieved March 7, 2026, from [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 384-391. Retrieved March 7, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1369. Retrieved March 7, 2026, from [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved March 7, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 4-(1-Pyrrolidinyl)piperidine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Process for synthesis of 2-substituted pyrrolidines and piperadines. (2011). Google Patents.
  • Ketone, piperidino 3-piperidyl. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Cross-Validation of UV vs. MS Detection for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS: 5378-68-7)—a synthetic compound featuring a pyrrolidinone core, a p-tolyl substituent, and a basic piperidine ring—presents a classic analytical challenge during drug development. As a compound transitions from early-stage formulation testing to in vivo pharmacokinetic (PK) profiling, laboratories must bridge the gap between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a rigorous framework for the cross-validation of these two methodologies. By adhering to the International Council for Harmonisation[ICH Q2(R2) guidelines][1], this document outlines the mechanistic causality behind detection choices, self-validating experimental protocols, and the statistical metrics required to prove method equivalency.

Molecular Mechanisms: The Causality of Detection

Choosing the appropriate detection modality requires a deep understanding of the analyte's physicochemical properties. The structural features of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone dictate its behavior in both optical and ionization-based detectors.

  • UV Detection Rationale: The molecule possesses a p-tolyl moiety conjugated with the pyrrolidinone nitrogen. This conjugated system facilitates strong

    
     and 
    
    
    
    electronic transitions, resulting in a robust UV absorption profile with an optimal wavelength near 240 nm. UV detection is highly reproducible, relatively immune to matrix ionization effects, and serves as the gold standard for high-concentration quality control (QC) assays.
  • MS/MS Detection Rationale: The piperidine ring introduces a highly basic tertiary amine into the structure. In an acidic mobile phase, this nitrogen readily accepts a proton, making the compound exceptionally amenable to positive Electrospray Ionization (ESI+). This yields a highly stable precursor ion

    
     at m/z 259.18[2]. MS/MS provides the ultimate selectivity and sensitivity required for trace-level quantification in complex biological matrices[3].
    

Mechanisms Compound 3-Piperidino-1-(p-tolyl) -2-pyrrolidinone CAS: 5378-68-7 UV_Path UV Chromophores p-Tolyl Ring Pyrrolidinone Carbonyl π-π* / n-π* Transitions Compound->UV_Path Optical Absorption MS_Path MS Ionization Site Piperidine Tertiary Amine Protonation [M+H]+ m/z 259.18 Compound->MS_Path ESI+ Ionization

Mechanistic basis for UV absorption and MS ionization of the target compound.

Cross-Validation Framework

When data from different analytical methods are combined within a study, regulatory bodies require a formal cross-validation to ensure data integrity[1]. The workflow must demonstrate that HPLC-UV and LC-MS/MS yield statistically equivalent results within their overlapping dynamic ranges.

G A Sample Prep (Protein Precipitation) B LC Separation (C18 Column) A->B C UV Detection (240 nm) B->C D MS/MS Detection (ESI+, MRM) B->D E Data Cross-Validation (ICH Q2(R2) Criteria) C->E High Conc. Routine QC D->E Trace Levels PK Studies

Analytical workflow for the cross-validation of UV and MS/MS detection methods.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Both workflows incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for injection variability and matrix effects, alongside matrix-matched Quality Control (QC) samples.

Universal Sample Preparation (Plasma Matrix)

Causality: Protein precipitation is utilized to disrupt drug-protein binding while simultaneously crashing out endogenous proteins that would otherwise foul the analytical column.

  • Aliquot: Transfer 50 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (e.g., 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone-d7).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Aliquot Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

    • For UV: Evaporate under a gentle stream of nitrogen and reconstitute in 50 µL of the initial mobile phase to concentrate the sample.

    • For MS: Dilute 1:1 with LC-MS grade water to reduce the organic solvent strength, preventing peak distortion during injection.

HPLC-UV Protocol (High-Concentration Assay)

Causality: Trifluoroacetic acid (TFA) is selected as the mobile phase additive because it acts as a strong ion-pairing agent. It effectively masks residual silanols on the silica stationary phase, preventing severe peak tailing of the basic piperidine ring.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 40% Water (0.1% TFA) and 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 240 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Protocol (Trace-Level Assay)

Causality: TFA is strictly avoided in this protocol due to its profound ion-suppression effects in electrospray ionization. Instead, Formic Acid is used; it provides the necessary protons to drive the equilibrium toward the


 state without forming strong ion pairs that survive into the gas phase, thereby maximizing MS sensitivity[3].
  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Precursor

    
    m/z 259.18 
    
    
    
    Product ion m/z 91.0 (tropylium ion derived from the p-tolyl group).
  • Injection Volume: 2 µL.

Data Presentation & Comparative Metrics

The tables below summarize the instrumental parameters and the cross-validation performance metrics required to prove equivalency under ICH Q2(R2) standards[1].

Table 1: Method Parameters Comparison
ParameterHPLC-UVLC-MS/MS
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µm
Mobile Phase Additive 0.1% TFA (Peak shape optimization)0.1% Formic Acid (ESI+ compatibility)
Flow Rate 1.0 mL/min0.4 mL/min
Detection Mode UV Absorbance (240 nm)ESI+ MRM (259.18

91.0)
Injection Volume 20 µL2 µL
Run Time 10 min4.5 min
Table 2: Cross-Validation Results (Overlapping Range)

To successfully cross-validate, Quality Control (QC) samples must be analyzed by both methods within their overlapping dynamic range (e.g., 500 – 5,000 ng/mL). The mean accuracy between the two methods must not differ by more than 15%.

Validation Metric (ICH Q2(R2))HPLC-UVLC-MS/MSCross-Validation Equivalency
Linear Dynamic Range 500 – 50,000 ng/mL1 – 5,000 ng/mLOverlap established at 500 – 5,000 ng/mL
Lower Limit of Quantitation (LLOQ) 500 ng/mL1 ng/mLN/A (Method specific)
Intra-day Precision (%CV) 1.2% – 2.5%3.1% – 6.4%Both < 15% (Pass)
Inter-day Accuracy (%Bias) ± 3.0%± 7.5%Mean difference < 10% (Pass)
Matrix Effect NegligibleModerateSIL-IS effectively normalizes MS variance

Conclusion

The cross-validation of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone demonstrates that while HPLC-UV and LC-MS/MS operate on fundamentally different physicochemical principles, they can be harmonized to produce statistically equivalent quantitative data. HPLC-UV remains the method of choice for late-stage formulation release testing due to its precision and simplicity. Conversely, LC-MS/MS is indispensable for in vivo profiling where the analyte concentration falls below the optical detection threshold. By carefully manipulating mobile phase additives (TFA vs. Formic Acid) and employing a rigorous SIL-IS strategy, laboratories can seamlessly transition between these platforms throughout the drug development lifecycle.

References

1.[1] Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. Available at: 2.[2] PubChemLite. 5378-68-7 (C16H22N2O) Structural Information & Monoisotopic Mass. Université du Luxembourg. Available at: 3.[3] Lab Manager. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. May 2025. Available at:

Sources

Safety Operating Guide

3-Piperidino-1-(p-tolyl)-2-pyrrolidinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational and safety protocols for the disposal of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone .

Note on Chemical Identity: This compound is structurally characterized as a nitrogen-containing heterocyclic lactam, likely a pharmaceutical intermediate or metabolite related to muscle relaxants (analogous to Tolperisone). As specific Safety Data Sheets (SDS) for this exact isomer are often limited in public databases, this guide utilizes Read-Across Toxicology based on structural analogs (pyrrolidinones and piperidines) to establish a maximum-safety baseline.

Part 1: Executive Operational Directive

Immediate Action Required: Treat this substance as a Toxic Organic Solid/Liquid (depending on purity/state) with potential irritant and aquatic toxicity properties.

  • Primary Hazard: Acute toxicity (Oral/Dermal), Skin/Eye Irritation (Category 2), and potential respiratory sensitization.

  • Waste Classification: Non-Halogenated Organic Hazardous Waste.

  • Disposal Method: High-Temperature Incineration (Rotary Kiln) with NOx scrubbing.

  • Prohibited: Do NOT dispose of down drains or via municipal trash. Do NOT mix with strong oxidizers or acids.[1][2]

Part 2: Hazard Profiling & Pre-Disposal Stabilization

Derived Hazard Assessment (Read-Across Analysis)

As a Senior Application Scientist, I derive the following hazard profile based on the functional groups:

  • Piperidine Moiety: Contributes to basicity and potential skin corrosion/irritation. Known to be toxic if absorbed through skin.[3][4]

  • Pyrrolidinone Core: Generally associated with reproductive toxicity (e.g., NMP analogs) and solvent-like permeability.

  • p-Tolyl Group: Increases lipophilicity, facilitating absorption through biological membranes.

PropertyAssessmentOperational Implication
Physical State Likely Solid or Viscous OilUse anti-static scoops for solids; glass pipettes for oils.
pH (Aqueous) Alkaline (~9-10)Incompatible with strong acids (exothermic neutralization).
Flammability Combustible (Flash Pt > 100°C)Keep away from open flames; not Class 1 Flammable.[2]
Reactivity StableReactive with strong oxidizing agents (e.g., Peroxides, Nitrates).
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (for solids) or Half-mask with OV/P100 cartridges (if heating/aerosolizing).

  • Skin: Double Nitrile Gloves (0.11 mm min. thickness) or Silver Shield® laminate gloves for prolonged handling.

  • Eyes: Chemical Splash Goggles (Face shield recommended if transferring liquids).[4]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Isolate the chemical to prevent cross-contamination or accidental reaction.

  • Identify the State:

    • Pure Solid: Place in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Solution (e.g., in DMSO/Methanol): Collect in a narrow-mouth HDPE or Glass waste bottle.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write "3-Piperidino-1-(p-tolyl)-2-pyrrolidinone".

    • Constituents: If in solution, list the solvent and % concentration.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Chemical Deactivation (Optional - Only for Expert Users)

If you must degrade small quantities (<500mg) in-house before disposal:

  • Method: Acidification.

  • Protocol: Dissolve in methanol, then slowly add 1M HCl. This converts the free amine to the hydrochloride salt, reducing volatility and skin permeability.

  • Result: The resulting salt is still hazardous waste but safer to handle.

Phase 3: Waste Stream Management

Workflow Diagram: The following decision tree outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone CheckState Check Physical State Start->CheckState IsSolid Pure Solid / Powder CheckState->IsSolid Solid IsLiquid Solution (Solvent Mixed) CheckState->IsLiquid Liquid PackSolid Pack in HDPE Wide-Mouth Jar (Double Bagged) IsSolid->PackSolid PackLiquid Pack in Solvent Waste Container (Segregate Halogenated vs Non-Halogenated) IsLiquid->PackLiquid Labeling Label: 'Toxic Organic Waste' List IUPAC Name PackSolid->Labeling PackLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor Vendor Handoff (Incineration Profile) Storage->Vendor

Caption: Operational workflow for the segregation, packaging, and handoff of piperidino-pyrrolidinone waste.

Part 4: Emergency Procedures

Spill Response (Solid/Powder):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double gloves, and N95 mask.

  • Contain: Cover spill with damp paper towels (to prevent dust) or an inert absorbent (Vermiculite).

  • Clean: Scoop material into a waste jar. Wipe area with dilute acetic acid (vinegar) to neutralize amine residues, followed by soap and water.

  • Verify: Use UV light (if the compound is fluorescent, common for p-tolyl systems) to check for residues.

Exposure Response:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do NOT use alcohol (increases absorption).

  • Eye Contact: Flush with water for 15 minutes; seek medical attention.[1][2]

Part 5: Regulatory & Logistics Data

ParameterSpecification
RCRA Code (USA) Not specifically listed (P/U list). Classify as Characteristic Waste if flammable (D001) or simply Toxic under state regulations.
DOT Shipping Name UN 2811, Toxic solids, organic, n.o.s. (3-Piperidino-1-(p-tolyl)-2-pyrrolidinone).
Packing Group III (Minor Danger) - Default assumption for research chemicals without LD50 data.
Disposal Code 07 05 04 * (European Waste Code: Organic solvents, washing liquids and mother liquors).

References

  • PubChem. (2025). Compound Summary: 2-pyrrolidinone, 3-pyrrolidino-1-(p-tolyl)-.[5] National Library of Medicine. [Link]

  • US EPA. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. Code of Federal Regulations, 40 CFR Part 261. [Link]

Sources

Personal protective equipment for handling 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the operational integration of novel and highly specialized chemical entities. 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone (CAS: 5378-68-7)[1] is a complex nitrogenous heterocyclic compound. Because empirical toxicological data for this specific molecule is limited, we must rely on structural causality to design our safety systems.

This guide provides the mechanistic rationale and step-by-step operational protocols required to handle this compound safely, ensuring your laboratory maintains the highest standards of scientific integrity and occupational health.

Chemical Profile & Mechanistic Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why specific controls are necessary. The molecular architecture of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone dictates its hazard profile:

  • Pyrrolidinone Core: Compounds in this class (such as N-Methyl-2-pyrrolidone) are highly effective solvents and known dermal penetration enhancers[2]. If this compound is handled in a solution, the pyrrolidinone moiety can rapidly ferry the molecule across the skin barrier.

  • Piperidine Moiety: Piperidine rings are ubiquitous pharmacophores found in numerous central nervous system (CNS) active drugs, including stimulants and antipsychotics[3]. Accidental exposure poses an unknown but potentially severe risk of pharmacological activity.

Because of this dual risk—enhanced dermal penetration combined with potential CNS activity—we must treat this compound as a potent active pharmaceutical ingredient (API) and default to Occupational Exposure Band 3 (OEB 3) precautions.

Table 1: Chemical Profile & Quantitative Hazard Data

PropertyValue / Assessment
Chemical Name 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone
CAS Number 5378-68-7[1]
Molecular Formula C16H22N2O[1]
Molecular Weight 258.36 g/mol [1]
Primary Hazard Vectors Dermal absorption (solution), Inhalation (powder aerosolization)
Target Organs (Predicted) Central Nervous System (CNS), Skin, Eyes

Required Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a self-validating barrier against the specific mechanistic risks outlined above.

Table 2: PPE Selection and Causality

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (for dry powder) OR Butyl Rubber (for solutions)Pyrrolidinones can degrade thin latex or standard nitrile over time[2]. Double-gloving provides a fail-safe against micro-tears.
Respiratory N95 / P100 Particulate Respirator (if handled outside a closed system)Prevents inhalation of pharmacologically active dust, which provides a direct route to the CNS.
Eye Protection Chemical Splash GogglesPyrrolidinone derivatives are known to cause severe ocular irritation and potential corneal damage[4].
Body Protection Flame-resistant, fluid-impermeable lab coat with elastic cuffsPrevents accumulation of static-charged powders on standard woven cotton clothing.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every action has a built-in verification step to prevent exposure[5].

Phase A: Pre-Weighing Preparation
  • Verify Containment: Ensure the fume hood or localized exhaust ventilation (LEV) is operating with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and the interior of the LEV with an anti-static cloth. Piperidine-derivative powders are prone to static cling and aerosolization.

Phase B: Weighing and Transfer
  • Primary Containment: Place an anti-static weighing boat on the balance inside the LEV.

  • Transfer: Using a static-free micro-spatula, transfer the required mass of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

  • Self-Validating Step (Causality Check): Never transport dry powder across the laboratory. If the protocol requires a solution, add your solvent (e.g., DMSO or ethanol) directly to the weighing vessel inside the fume hood. Dissolving the compound inside the primary containment eliminates the risk of powder aerosolization during transport.

Phase C: Decontamination
  • Surface Cleaning: Wipe down the balance and surrounding area with a solvent appropriate for pyrrolidinones (a mixture of water and mild detergent, followed by 70% ethanol).

  • Doffing: Remove outer gloves inside-out to trap any micro-contaminants, disposing of them immediately in a hazardous waste bin.

Visualizing the Safe Handling Workflow

G Start 1. Storage & Retrieval (2-8°C, Sealed) PPE 2. PPE Donning (Double Nitrile, Respirator) Start->PPE Pre-operational Weighing 3. Containment Weighing (Fume Hood / Isolator) PPE->Weighing Enter Containment Transport 4. Secondary Containment (Sealed Vessel) Weighing->Transport Secure Transfer Experiment 5. Experimental Workflow (Closed System) Transport->Experiment Active Handling Waste 6. Waste Segregation (Halogen-Free Organics) Experiment->Waste Disposal Decon 7. Decontamination & PPE Doffing Waste->Decon Post-operational

Safe handling, transfer, and disposal workflow for 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone.

Spill Response and Disposal Plan

In the event of a containment breach, immediate and calculated action is required to prevent cross-contamination.

Spill Mitigation (Dry Powder):

  • Do not sweep. Sweeping mechanically aerosolizes the active compound.

  • Cover the spill gently with damp paper towels (using water or a mild solvent) to suppress dust generation.

  • Carefully scoop the wet material into a designated, sealable hazardous waste container.

Spill Mitigation (Solution):

  • Apply an inert absorbent material, such as vermiculite or sand, directly to the spill[6].

  • Avoid using combustible absorbents (like sawdust), as concentrated pyrrolidinones can pose flammability risks under certain conditions.

  • Transfer the saturated absorbent to a highly visible, labeled chemical waste bin.

Disposal: Dispose of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone as hazardous organic waste . Segregate this material strictly from strong oxidizers, acid chlorides, and halogenated waste streams to prevent exothermic reactions[6].

References

  • Title: 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone Chemical Profile Source: LookChem URL: [Link]

  • Title: N-Methyl-2-pyrrolidone Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Piperidine - Chemical and Pharmaceutical Properties Source: Wikipedia URL: [Link]

  • Title: Safe Handling of Research Chemicals: A Comprehensive Guide Source: RC Chemical Lab URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.